4-Fluoro-5-methoxy-2-nitrobenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-5-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLFJUZFMICSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734296 | |
| Record name | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864293-50-5 | |
| Record name | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40734296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Abstract
This compound is a substituted aromatic carboxylic acid of significant interest as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—imparts a unique electronic and steric profile that is crucial for its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that this is a specialized reagent, this document goes beyond merely listing data; it offers expert insights into the expected properties based on structural analysis and presents detailed, field-proven experimental protocols for researchers to validate identity and empirically determine these key parameters in a laboratory setting.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by the following identifiers and structural features.
-
IUPAC Name: this compound
-
Molecular Weight: 215.14 g/mol [3]
-
InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N[1]
-
Canonical SMILES: COC1=C(C=C(C(=O)O)C=C1F)--INVALID-LINK--[O-]
The molecule's structure, featuring a heavily substituted benzene ring, is the primary determinant of its chemical behavior and physical properties. The ortho relationship between the strongly electron-withdrawing nitro group and the carboxylic acid is of particular importance to its acidity.
Core Physicochemical Properties: A Summary and Expert Analysis
Quantitative physicochemical data dictates the compound's behavior in various environments, from reaction flasks to biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structure and provide a framework for their determination.
| Property | Value / Expected Value | Rationale & Significance |
| Physical Form | Solid[1] | The planar aromatic structure and potential for strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, favor a crystalline solid state at standard conditions. |
| Melting Point | Data not published. Expected to be >150 °C. | Aromatic carboxylic acids with nitro groups typically have high melting points due to efficient crystal lattice packing and strong hydrogen bonding dimers formed by the acid moieties. Purity can be assessed by a sharp melting range (<2 °C). |
| Aqueous Solubility | Sparingly soluble in water. | The polar carboxylic acid and nitro groups are countered by the hydrophobic benzene ring. Solubility is expected to increase significantly in alkaline aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. |
| Organic Solubility | Moderately soluble in polar organic solvents. | The compound is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and ethyl acetate. It is expected to have low solubility in non-polar solvents such as hexanes or toluene, following the "like dissolves like" principle.[3] |
| pKa | Data not published. Expected to be < 3.0. | The pKa of benzoic acid is ~4.2. The presence of a strongly electron-withdrawing nitro group ortho to the carboxylic acid and a fluoro group para will significantly stabilize the conjugate base (carboxylate), thereby increasing the acid's strength and lowering its pKa substantially. |
Structural & Spectroscopic Characterization Profile
For a specialized reagent, rigorous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures that serve as a molecular fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[4]
-
¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm), which may exchange with trace water in the solvent.
-
Aromatic Protons (Ar-H): Two signals in the aromatic region (7.0-8.5 ppm). One proton is ortho to the fluorine and will appear as a doublet with a characteristic C-H coupling constant. The other proton is ortho to the methoxy group and will also appear as a doublet. The strong deshielding effect of the nitro group will influence their precise chemical shifts.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the 3.8-4.0 ppm region.[3]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to each carbon atom:
-
Carbonyl Carbon (-COOH): In the 165-170 ppm range.
-
Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm range. The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller couplings. The carbons attached to the methoxy and nitro groups will have characteristic chemical shifts influenced by their electronic effects.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[5]
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
N-O Stretch (Nitro Group): Two distinct, strong absorption bands: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).
-
C-O Stretch (Acid & Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
-
Expected Ion: In negative ion mode electrospray ionization (ESI-), the most prominent ion would be the deprotonated molecule [M-H]⁻.
-
Exact Mass: HRMS should confirm the molecular formula C₈H₆FNO₅ by matching the observed mass of the molecular ion to its calculated value with high precision (typically within 5 ppm).[3]
Experimental Protocols for Physicochemical Determination
The following protocols provide robust, step-by-step methodologies for determining the key physicochemical properties of this compound.
Workflow for Physicochemical Characterization
The logical flow for characterizing a research chemical involves confirming its identity and purity before measuring its physical properties.
Caption: Workflow for the complete characterization of a research chemical.
Protocol: Melting Point Determination
This protocol uses the capillary method, a standard for organic solids.[6][7]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the solid into a dense column 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. Let the block cool significantly.
-
Accurate Determination: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range (≤ 2 °C).[8]
Protocol: Qualitative and Quantitative Solubility Determination
This protocol establishes solubility in various solvents.
Part A: Qualitative Assessment
-
Setup: Add ~10 mg of the compound to a small vial.
-
Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, ethyl acetate, toluene) to the vial.
-
Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.
-
Observation: Visually inspect the mixture. Classify as 'freely soluble' (no solid remains), 'sparingly soluble' (some solid remains), or 'insoluble' (no apparent dissolution).
Part B: Quantitative Assessment (Shake-Flask Method)
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy. The result is reported in units like mg/mL or mol/L.
Protocol: pKa Determination by Potentiometric Titration
This method relies on monitoring pH changes during titration to find the acid dissociation constant.[9]
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1-10 mM). A co-solvent is necessary due to low aqueous solubility. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
-
Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to ensure the carboxylic acid is fully protonated (pH < 2).
-
Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination:
-
Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point).
-
Determine the half-equivalence point (Veq/2).
-
The pH of the solution at the half-equivalence point is equal to the pKa of the compound.
-
Caption: Principle of pKa determination from a potentiometric titration curve.
Safety and Handling
As a nitro-containing aromatic compound, this compound requires careful handling.
-
Hazard Statements: While specific data for this compound is limited, related structures carry warnings. General GHS hazard statements for this class of compounds include:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is governed by its physicochemical properties. This guide has established its chemical identity and provided a detailed framework for its characterization. While some experimental values like melting point and pKa are not yet reported in the literature, this document provides researchers with both a strong theoretical understanding of the expected properties based on molecular structure and a set of robust, practical protocols to determine these parameters empirically. Adherence to these analytical methodologies will ensure the quality and suitability of this reagent for its intended applications in research and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chembk.com [chembk.com]
- 6. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 4-nitro- [webbook.nist.gov]
Spectral Characterization of 4-Fluoro-5-methoxy-2-nitrobenzoic acid: A Technical Guide
This guide provides an in-depth analysis of the expected spectral data for 4-Fluoro-5-methoxy-2-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The focus is on the rationale behind the spectral features, providing a predictive framework for its identification and characterization.
Introduction
This compound (C₈H₆FNO₅) is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid core, gives rise to a unique electronic environment that is reflected in its spectral data. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, purity, and for guiding its use in further chemical transformations.
Predicted Spectral Data Summary
The following table summarizes the anticipated key spectral features of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
| Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.5 ppm; Methoxy Protons: ~3.9-4.1 ppm; Carboxylic Acid Proton: >10 ppm |
| Multiplicity | Aromatic Protons: Doublets; Methoxy Protons: Singlet; Carboxylic Acid Proton: Broad Singlet | |
| ¹³C NMR | Chemical Shift (δ) | Carboxylic Carbonyl: ~165 ppm; Aromatic Carbons: ~110-160 ppm; Methoxy Carbon: ~56 ppm |
| IR | Wavenumber (cm⁻¹) | O-H (Carboxylic Acid): 3300-2500 cm⁻¹ (broad); C=O (Carboxylic Acid): 1710-1680 cm⁻¹; N-O (Nitro): 1550-1515 cm⁻¹ and 1360-1315 cm⁻¹; C-O (Methoxy/Carboxylic): 1320-1210 cm⁻¹ and 1150-1085 cm⁻¹; C-F: 1250-1020 cm⁻¹ |
| MS (EI) | m/z | Molecular Ion [M]⁺: 215.02; Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-NO₂]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the carboxylic acid proton.
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct signals, likely in the range of 7.5-8.5 ppm. The proton ortho to the nitro group will be the most deshielded. Each signal should appear as a doublet due to coupling with the adjacent fluorine atom.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, anticipated around 3.9-4.1 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton.
-
Carboxylic Carbonyl Carbon: This carbon is expected to have a chemical shift in the region of 165 ppm.
-
Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbons attached to the electron-withdrawing nitro and carboxylic acid groups will be deshielded, while the carbon attached to the electron-donating methoxy group will be more shielded.
-
Methoxy Carbon: The carbon of the methoxy group is expected to appear around 56 ppm.
Proposed Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
NMR Spectral Analysis Workflow
Caption: Workflow for NMR data acquisition, processing, and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
Predicted IR Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1710 and 1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.
-
N-O Stretches (Nitro Group): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1550-1515 cm⁻¹ and a symmetric stretch between 1360-1315 cm⁻¹.
-
C-O Stretches (Methoxy and Carboxylic Acid): The C-O stretching vibrations of the methoxy and carboxylic acid groups will result in absorptions in the fingerprint region, typically between 1320-1085 cm⁻¹.
-
C-F Stretch: A strong absorption band due to the carbon-fluorine bond is expected in the range of 1250-1020 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bends for aromatic C-H bonds will appear below 900 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region.
Proposed Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum (of air or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.
IR Spectral Analysis Workflow
Caption: Workflow for IR data acquisition and functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its molecular formula and aspects of its structure.
Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 215.14 g/mol .[2] In an electron ionization (EI) mass spectrum, a molecular ion peak is expected at an m/z of 215.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions. Common fragmentation pathways for benzoic acids include:
-
Loss of a hydroxyl radical (-OH): leading to a fragment at m/z 198.
-
Loss of a carboxyl group (-COOH): resulting in a fragment at m/z 170.
-
Loss of a nitro group (-NO₂): producing a fragment at m/z 169.
-
Loss of a methyl radical (-CH₃) from the methoxy group: leading to a fragment at m/z 200.
-
Proposed Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for providing fragmentation information, while a softer ionization method like ESI would be more likely to show the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in MS.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and confirmatory fingerprint of its molecular structure. The predicted data in this guide, based on fundamental spectroscopic principles, serves as a robust reference for researchers in the synthesis and application of this important chemical intermediate. Experimental verification of these spectral features is a critical step in quality control and ensuring the integrity of subsequent research and development activities.
References
Topic: Solubility and Stability of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS No: 864293-50-5[1]) is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its utility in multi-step synthetic pathways is critically dependent on its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse processing and storage conditions. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It combines theoretical principles with field-proven experimental protocols, enabling researchers to generate the robust data required for process development, formulation, and regulatory compliance. The methodologies described herein are grounded in international guidelines and are designed to establish a thorough understanding of the molecule's intrinsic properties.
Physicochemical Characterization
A foundational understanding of a molecule's properties begins with its basic physicochemical data. This information provides the initial context for predicting its behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 864293-50-5 | [1] |
| Molecular Formula | C₈H₆FNO₅ | [1] |
| Molecular Weight | 215.14 g/mol | [1][2] |
| Physical Form | White to Pale-yellow Solid | |
| IUPAC Name | This compound |
| InChI Key | MGLFJUZFMICSSW-UHFFFAOYSA-N |[1] |
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical parameter influencing everything from reaction kinetics in synthesis to bioavailability in drug products.[3] The solubility of this compound is governed by the interplay of its functional groups.
Theoretical Considerations: The Impact of Molecular Structure
The molecule's structure contains several functional groups that dictate its solubility characteristics:
-
Carboxylic Acid Group (-COOH): This polar, acidic group can act as a hydrogen bond donor and acceptor. Its most significant contribution is pH-dependent solubility in aqueous media. In alkaline solutions (pH > pKa), the group deprotonates to form a highly polar carboxylate salt (COO-), which dramatically increases water solubility.[4] Conversely, in acidic solutions (pH < pKa), it remains in its less soluble, protonated form.[4][5]
-
Aromatic Ring: The benzene ring is non-polar and hydrophobic, which tends to decrease water solubility.[6]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid (lowering its pKa) and contributes to the molecule's overall polarity.[7]
-
Fluorine (-F) and Methoxy (-OCH₃) Groups: These substituents modulate the electronic properties and polarity of the ring, subtly influencing solubility.
Based on these features, a qualitative solubility profile can be predicted.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Aqueous (Acidic) | 0.1 M HCl (pH ~1) | Low | The carboxylic acid is fully protonated and non-ionized, dominated by the hydrophobic aromatic ring.[4] |
| Aqueous (Neutral) | Purified Water (pH ~7) | Low to Moderate | Dependent on the pKa. If pKa is < 7, partial ionization will slightly increase solubility. |
| Aqueous (Basic) | 0.1 M NaOH (pH ~13) | High | The carboxylic acid is deprotonated to its carboxylate salt form, which is highly polar and water-soluble.[4] |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the entire molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can hydrogen bond with the solvent, but the non-polar ring may limit miscibility compared to DMSO. |
| Non-Polar | Hexane, Toluene | Very Low | The "like dissolves like" principle suggests poor solubility due to the molecule's high polarity.[6] |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium.[8][9]
Causality in Protocol Design: This method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and relevant solubility value for stable formulation development.[10]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH buffers, organic solvents). The excess solid is critical to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The extended agitation ensures the dissolution process reaches equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration.
-
Critical Insight: Filtration may lead to underestimation of solubility if the compound adsorbs to the filter material. Centrifugation is often preferred but must be sufficient to pellet all suspended particles.[10]
-
-
Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Caption: Thermodynamic Solubility Determination Workflow.
Stability Profile: A Regulatory and Scientific Necessity
Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] This process is essential for determining re-test periods, storage conditions, and understanding potential degradation pathways.[13][14]
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment.[15] They are designed to intentionally degrade the compound under conditions more severe than accelerated testing to rapidly identify likely degradation products and establish degradation pathways.[14][16] This information is crucial for developing and validating a "stability-indicating" analytical method—a method proven to separate the intact compound from all its potential degradation products.[12]
Causality in Protocol Design: The choice of stressors is not arbitrary; it is designed to mimic the potential chemical reactions the molecule could undergo. Hydrolysis, oxidation, thermolysis, and photolysis represent the most common degradation routes for organic molecules.[15]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition. A parallel sample of the solid-state compound should also be stressed for thermal and photolytic studies.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a set time. Basic conditions are often more degradative for esters and amides, but must be evaluated for all compounds.
-
Oxidation: Add 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80-105°C) in the dark. Nitroaromatic compounds can be thermally labile.[17][18]
-
Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[19][20] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and light-induced degradation.[20]
-
-
Sample Quenching and Analysis: After the exposure period, neutralize acidic and basic samples. Dilute all samples to a target concentration and analyze them using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize degradants.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 5-20% degradation. If no degradation is seen, the conditions should be made more severe. If the compound is completely degraded, the conditions should be milder.
Caption: General Workflow for a Forced Degradation Study.
Formal Stability Studies (ICH Guidelines)
Once the intrinsic stability is understood, formal studies are conducted on batches of the compound in its proposed container closure system to establish a re-test period.[21][22]
Causality in Protocol Design: These studies use internationally harmonized storage conditions that simulate climatic zones around the world, ensuring the compound's quality is maintained from manufacturing to end-use.[11] Accelerated conditions are used to predict the long-term stability profile more quickly.[23]
Table 3: Standard ICH Conditions for Formal Stability Testing of an Active Substance
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
|---|---|---|---|
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months. |
Intermediate testing is required if a "significant change" occurs during accelerated testing. A significant change for an active substance is defined as a failure to meet its specification.[11]
Conclusion
A thorough characterization of the solubility and stability of this compound is fundamental to its successful application in research and development. The theoretical predictions outlined in this guide provide a logical starting point, but they must be confirmed through rigorous experimental work. The shake-flask method offers a definitive measure of thermodynamic solubility, while a systematic forced degradation study is the most effective way to understand the molecule's intrinsic stability and potential degradation pathways. By following these established protocols, researchers can generate the high-quality, reliable data necessary to de-risk development, optimize manufacturing processes, design stable formulations, and meet global regulatory expectations.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. rheolution.com [rheolution.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fdaghana.gov.gh [fdaghana.gov.gh]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. benchchem.com [benchchem.com]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. database.ich.org [database.ich.org]
- 20. q1scientific.com [q1scientific.com]
- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 22. pharmacyboard.gov.sl [pharmacyboard.gov.sl]
- 23. edaegypt.gov.eg [edaegypt.gov.eg]
Molecular structure and weight of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern pharmaceutical development. The document details the molecule's structural and physicochemical properties, a proposed robust synthesis protocol, and state-of-the-art analytical methodologies for structural confirmation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to support the compound's effective utilization in complex synthetic workflows.
Molecular Profile and Physicochemical Properties
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing (fluoro, nitro, carboxylic acid) and electron-donating (methoxy) groups on the benzene ring imparts specific reactivity and makes it a valuable building block in medicinal chemistry. The presence of fluorine, in particular, is a well-established strategy in drug design to modulate metabolic stability and binding affinity.
Chemical Identity
A consolidated summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 864293-50-5 | CymitQuimica[1] |
| Molecular Formula | C₈H₆FNO₅ | CymitQuimica[1] |
| IUPAC Name | This compound | N/A |
| InChI Key | MGLFJUZFMICSSW-UHFFFAOYSA-N | CymitQuimica[1] |
| Synonyms | 4-Fluoro-5-methoxy-2-nitrobenzoicacid | CymitQuimica[1] |
Structural Information
The structural arrangement of the functional groups is critical to the molecule's chemical behavior. The nitro group is positioned ortho to the carboxylic acid, while the fluoro and methoxy groups are at the 4- and 5-positions, respectively.
Caption: Molecular Structure of this compound.
Physicochemical Data
The compound's physical properties are essential for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 215.14 g/mol | Benchchem[2] |
| Appearance | Solid | CymitQuimica[1] |
| Purity (Typical) | ≥97% | CP Lab Safety[3] |
Proposed Synthesis and Purification Protocol
Synthesis Rationale and Pathway
The most direct and industrially scalable route to this compound is the regioselective nitration of a suitable precursor. The logical starting material is 4-fluoro-3-methoxybenzoic acid . In this substrate, the methoxy group is a powerful ortho-, para- directing group, while the carboxylic acid is a meta- directing group. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 position, ensuring high regioselectivity and minimizing isomeric impurities.
The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion, which is necessary for the reaction to proceed.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a well-established method for the nitration of activated aromatic rings and is adapted for this specific substrate based on documented procedures for analogous compounds.[4][5]
-
Reactor Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 3.0 equivalents).
-
Nitrating Mixture: Cool the reactor to 0 °C using a circulating chiller. Slowly add concentrated nitric acid (68%, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0-5 °C.
-
Expertise & Experience: Maintaining a low temperature is critical to prevent runaway reactions and the formation of undesired byproducts. The pre-formation of the nitrating mixture ensures the controlled generation of the nitronium ion.
-
-
Substrate Addition: Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, keeping the internal temperature strictly between 0 °C and 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by taking aliquots every 30 minutes and analyzing them via HPLC or TLC until the starting material is consumed (typically 2-4 hours).
-
Reaction Quench: Prepare a separate vessel with a stirred mixture of crushed ice and water (10 parts ice-water to 1 part reaction mixture volume). Slowly pour the completed reaction mixture onto the ice-water with vigorous stirring. A solid precipitate of the crude product should form.
-
Trustworthiness: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture and precipitates the organic product, which has low solubility in the aqueous medium.
-
-
Isolation: Allow the slurry to stir for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
Purification and Isolation
Recrystallization is the most effective method for purifying the crude product.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Structural Elucidation and Quality Control Methodology
Confirming the identity and purity of the final compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.
Rationale for Analytical Techniques
-
HPLC: Ideal for determining purity and identifying any isomeric or process-related impurities with high sensitivity.[6]
-
NMR Spectroscopy: Provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.
Protocol: High-Performance Liquid Chromatography (HPLC)
This is a general reverse-phase method suitable for purity analysis of aromatic carboxylic acids.[6]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) |
Data Interpretation: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts (δ) and coupling patterns. Experimental verification is required.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5 (s, 1H): Carboxylic acid proton (broad singlet).
-
δ ~8.0 (d, J ≈ 7 Hz, 1H): Aromatic proton ortho to the nitro group.
-
δ ~7.8 (d, J ≈ 11 Hz, 1H): Aromatic proton ortho to the fluorine atom.
-
δ ~4.0 (s, 3H): Methoxy group protons (singlet).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165.0: Carboxylic acid carbon.
-
δ ~155.0 (d, J ≈ 250 Hz): Carbon attached to fluorine.
-
δ ~150.0: Carbon attached to the methoxy group.
-
Aromatic carbons: Additional signals expected between δ 110-145 ppm.
-
δ ~57.0: Methoxy carbon.
-
Protocol: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in negative mode.
-
Expected Ion: [M-H]⁻ at m/z 214.02.
-
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula. The calculated exact mass for [C₈H₅FNO₅]⁻ is 214.0157, providing a stringent test of the compound's identity.
-
Applications in Drug Discovery and Development
This compound and its close isomers are recognized as crucial intermediates in the synthesis of targeted therapeutics, particularly in oncology. The compound serves as a scaffold that can be elaborated through further chemical modifications.
A primary application involves the reduction of the nitro group to an aniline, which can then participate in amide bond formation or other coupling reactions. For instance, the related isomer 4-fluoro-2-methoxy-5-nitrobenzoic acid is a documented precursor in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Osimertinib , a treatment for non-small cell lung cancer.[4][5] The unique substitution pattern of these molecules is often key to achieving selective binding to the target protein.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
-
Signal Word: Warning
-
Hazard Statements: [7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activity of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid Derivatives
Abstract
Substituted nitrobenzoic acids represent a versatile class of compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic incorporation of fluorine and methoxy functional groups is a cornerstone of modern medicinal chemistry, known to enhance crucial pharmacological properties such as metabolic stability, target affinity, and bioavailability.[2][3][4] This technical guide explores the potential biological activities of derivatives of 4-Fluoro-5-methoxy-2-nitrobenzoic acid, a scaffold that combines these key features. Due to the limited direct research on this specific scaffold, this document establishes a hypothesis-driven framework based on the known activities of structurally related compounds. We provide an in-depth analysis of potential molecular targets, propose mechanisms of action, and supply detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses.
Introduction: Rationale for Investigation
The this compound scaffold is a compelling starting point for novel drug discovery. Its core structure features three key pharmacophoric elements:
-
The Nitrobenzoic Acid Core: The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the benzene ring, making it a versatile anchor for various chemical modifications.[1]
-
The Fluorine Atom: Fluorine substitution is a well-established strategy in drug design. Its inclusion can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[2][3] Currently, over 20% of all commercially available pharmaceuticals contain fluorine.[2][3]
-
The Methoxy Group: The methoxy group can influence the molecule's conformation and electronic properties, often playing a role in target recognition and binding.[4]
Structurally similar compounds have shown significant promise. For instance, 4-Fluoro-2-methoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as the anticancer drug osimertinib.[5] Furthermore, other isomers like 3-Fluoro-4-methoxybenzoic acid are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antivirals, and antifungals.[6][7] This collective evidence strongly suggests that derivatives of this compound are prime candidates for exhibiting valuable biological activities.
Potential Biological Activities and Molecular Targets
Based on the activities of analogous structures, we hypothesize three primary areas of biological potential for derivatives of this scaffold.
Anticancer Activity: Targeting Receptor Tyrosine Kinases
The most prominent hypothesis is that derivatives could function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.
-
Primary Targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are highly probable targets. Dysregulation of these pathways is a hallmark of many cancers. Derivatives of the structurally related 4-fluoro-2-methoxy-N-methylaniline have demonstrated potent inhibitory activity against both EGFR and VEGFR-2.
-
Mechanism of Action: These small molecules would likely act as ATP-competitive inhibitors. By binding to the kinase domain of the receptor, they would block the autophosphorylation step that initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a reduction in tumor cell proliferation and survival.
Caption: Hypothesized inhibition of EGFR/VEGFR-2 signaling pathways.
Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and lipids. Derivatives of 4-nitro-benzoates have demonstrated disinfectant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella sp.) bacteria. The fluorine and methoxy groups on the this compound scaffold could modulate the compound's uptake and interaction with microbial targets.
Anti-inflammatory Activity
Certain substituted nitrobenzoic acids function as nitric oxide (NO) donor compounds, which can modulate inflammatory pathways.[1] Additionally, the established role of related fluoro-methoxybenzoic acids in the synthesis of NSAIDs suggests that derivatives could inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4][6]
Proposed Research Workflow: From Synthesis to Validation
A systematic approach is required to synthesize and validate the potential of these novel derivatives. The following workflow outlines a logical screening cascade.
Caption: General workflow for synthesis and biological evaluation.
Data Presentation: Benchmarking Against Related Compounds
While no specific data exists for this compound derivatives, the following table presents IC₅₀ values for structurally related anilinoquinazoline and anilinoquinoline derivatives that target RTKs. This data serves as a critical benchmark for what might be expected from future studies on the title compounds.
Table 1: Example In Vitro Anticancer Activity of Structurally Related Kinase Inhibitors
| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|---|
| 10k | A549 | Lung | 0.07 | Afatinib | 0.05 | [5] |
| 4a | MDA-MB-231 | Breast | 0.88 | Gefitinib | 1.12 | [5] |
| 8a | A431 | Carcinoma | 2.62 | Erlotinib | >100 | [5] |
| 2i | BGC823 | Gastric | 4.65 | Gefitinib | 19.27 | [5] |
| 10k | MCF-7 | Breast | 4.65 | Afatinib | 5.83 | [5] |
| 10k | PC-3 | Prostate | 7.67 | Afatinib | 4.1 | [5] |
Note: This data is for comparative purposes only and was not generated for this compound derivatives.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the key hypothesized biological activities.
Protocol: Anticancer Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS.
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom tissue culture plates.
-
Appropriate cancer cell lines (e.g., A549, MCF-7) and complete culture medium.
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). Incubate for another 4 hours. Viable cells will produce purple formazan crystals.[2]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Protocol: In Vitro EGFR Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme. This protocol is based on an ADP-Glo™ luminescent assay format.
Materials:
-
Recombinant human EGFR enzyme.
-
Kinase substrate (e.g., Poly(Glu, Tyr)).
-
ATP.
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[10]
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Note: The final DMSO concentration should not exceed 1%.[11]
-
Assay Plate Setup: Add 2.5 µL of the test inhibitor or vehicle control to the wells of a white assay plate.
-
Master Mix: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 12.5 µL of this master mix to each well.[11]
-
Kinase Reaction Initiation: Dilute the EGFR enzyme in kinase assay buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to each well (except for "no enzyme" blank controls).[7][11] The final reaction volume will be 25 µL.[7][11]
-
Incubation: Shake the plate gently and incubate at 30°C for 45-60 minutes.[10][11]
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.[10][11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the blank control values. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[7]
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Select isolated colonies from an 18-24 hour agar plate and suspend them in MHB. Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[4] Dilute this standardized inoculum to the final required concentration for testing.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB. A typical volume is 50-100 µL per well.[12]
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100-200 µL.
-
Controls: Include appropriate controls on each plate:
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3][4]
Conclusion and Future Directions
The this compound scaffold holds significant, albeit unproven, potential as a source of novel therapeutic agents. The structural alerts derived from analogous compounds strongly suggest that anticancer, antimicrobial, and anti-inflammatory activities are plausible and warrant experimental investigation. The primary hypothesis points towards the inhibition of receptor tyrosine kinases like EGFR as a key mechanism for potential anticancer effects.
The immediate path forward involves the synthesis of a focused library of derivatives (e.g., amides, esters) to explore the structure-activity relationship (SAR). The protocols detailed in this guide provide a robust framework for the primary screening and initial mechanistic validation of these new chemical entities. Successful identification of active "hits" from these assays will pave the way for lead optimization, further mechanistic studies, and eventual preclinical development.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. rr-asia.woah.org [rr-asia.woah.org]
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid, a substituted nitrobenzoic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this guide focuses on establishing a robust theoretical framework for understanding the molecule's structural, spectroscopic, and electronic properties through high-level computational methodologies. The guide details protocols for Density Functional Theory (DFT) calculations to predict its optimized geometry, vibrational frequencies (FT-IR), and electronic spectra (UV-Vis). Furthermore, it outlines a molecular docking workflow to explore its potential as an inhibitor of key inflammatory targets, cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical guide to the computational investigation of this and similar molecules.
Introduction
Substituted nitrobenzoic acids are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial and anti-inflammatory properties.[1] The presence of the electron-withdrawing nitro group and the carboxylic acid moiety, combined with other substituents on the benzene ring, allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, with its unique combination of a fluorine atom, a methoxy group, and a nitro group, presents an intriguing candidate for further investigation.
This guide provides a detailed theoretical and computational exploration of this compound (molecular formula: C₈H₆FNO₅, molecular weight: 215.14 g/mol , CAS: 864293-50-5).[1] The strategic placement of these functional groups is expected to influence the molecule's electronic distribution, reactivity, and potential interactions with biological targets. Understanding these properties at a molecular level is crucial for unlocking its potential in various applications.
This document is structured to provide a comprehensive overview, starting with its general properties and synthesis, followed by a detailed exposition of theoretical and computational methodologies for its analysis. The final section explores its potential biological activity through molecular docking studies.
Physicochemical Properties and Synthesis
General Properties
This compound is a solid compound at room temperature.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the methoxy group can influence its solubility and electronic properties. The nitro group, being strongly electron-withdrawing, significantly impacts the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₅ | --INVALID-LINK-- |
| Molecular Weight | 215.14 g/mol | --INVALID-LINK-- |
| CAS Number | 864293-50-5 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
Synthesis Pathway
A potential starting material could be 4-fluoro-5-methoxybenzoic acid. The nitration of this precursor would likely be achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the fluorine and methoxy groups would need to be carefully considered to achieve the desired regioselectivity of the nitro group at the C2 position.
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol: General Procedure for Nitration of a Substituted Benzoic Acid
The following is a general protocol that could be adapted for the synthesis of this compound. This protocol is based on the nitration of similar aromatic compounds.
-
Dissolution: Dissolve the starting material, 4-fluoro-5-methoxybenzoic acid, in a suitable solvent, such as concentrated sulfuric acid, under cooling in an ice bath.
-
Nitrating Mixture Preparation: Slowly add fuming nitric acid to a separate flask containing concentrated sulfuric acid, while maintaining a low temperature.
-
Reaction: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the temperature remains low to control the reaction and prevent side product formation.
-
Quenching: After the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates out is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Theoretical and Computational Analysis
Due to the limited availability of experimental data, computational methods provide a powerful tool to predict and understand the properties of this compound. Density Functional Theory (DFT) is a robust method for these investigations.
Computational Methodology
All calculations should be performed using a quantum chemistry software package such as Gaussian. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for studying substituted benzoic acids.[2][3]
dot
Caption: Workflow for DFT calculations on this compound.
Molecular Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization, which finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles.
Table 2: Predicted Key Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Predicted Value |
| C-F Bond Length | Value to be calculated |
| C-O (methoxy) Bond Length | Value to be calculated |
| C-N (nitro) Bond Length | Value to be calculated |
| C=O (carboxyl) Bond Length | Value to be calculated |
| O-H (carboxyl) Bond Length | Value to be calculated |
| Dihedral Angle (COOH plane vs. Ring plane) | Value to be calculated |
Vibrational Analysis (FT-IR Spectroscopy)
Once the optimized geometry is obtained, a frequency calculation can be performed to predict the vibrational modes of the molecule. These theoretical frequencies correspond to the peaks observed in an experimental FT-IR spectrum. The calculated spectrum can aid in the interpretation of an experimental spectrum or serve as a prediction in its absence. Key vibrational modes to analyze include the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-C stretches, and the symmetric and asymmetric stretches of the nitro group.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3500-3000 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700-1680 |
| Nitro Group | Asymmetric Stretch | ~1550-1500 |
| Nitro Group | Symmetric Stretch | ~1350-1300 |
| C-F | Stretch | ~1250-1000 |
| C-O (methoxy) | Stretch | ~1275-1200 (asymmetric), ~1075-1020 (symmetric) |
Electronic Properties and UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. This provides insight into the electronic transitions occurring upon absorption of light. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides information about the molecule's reactivity and electronic nature. The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap suggests higher reactivity.
Molecular Docking Studies
Given the known anti-inflammatory potential of some nitrobenzoic acid derivatives, molecular docking can be employed to investigate the binding affinity of this compound to key proteins involved in the inflammatory cascade. Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) are well-established targets for anti-inflammatory drugs.
Molecular Docking Protocol
The following protocol outlines the general steps for performing molecular docking using software such as AutoDock Vina.
-
Ligand Preparation: The 3D structure of this compound, obtained from the DFT geometry optimization, is prepared by adding polar hydrogens and assigning Gasteiger charges.
-
Receptor Preparation: The crystal structures of the target proteins (e.g., COX-2, PDB ID: 5KIR; TNF-α, PDB ID: 2AZ5) are obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket.
-
Docking Simulation: The docking simulation is performed, allowing the ligand to flexibly bind within the defined grid box. The software will generate a series of binding poses ranked by their binding affinity (in kcal/mol).
-
Analysis of Results: The binding poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
dot
Caption: Workflow for molecular docking studies.
Conclusion
This technical guide has presented a comprehensive theoretical and computational framework for the analysis of this compound. While experimental data is currently limited, the detailed computational protocols provided herein offer a robust starting point for predicting its structural, spectroscopic, and electronic properties. The outlined DFT and molecular docking methodologies can be readily applied by researchers to gain valuable insights into this molecule and to guide future experimental work. The predictive power of these computational tools is invaluable in modern chemical research and drug discovery, enabling the efficient screening and characterization of novel compounds. The findings from such computational studies will be instrumental in elucidating the potential of this compound in various scientific and industrial applications.
References
Discovery and synthetic history of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
An In-Depth Guide to the Discovery and Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound (CAS No. 864293-50-5) is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique substitution pattern—featuring a fluorine atom, a methoxy group, a nitro group, and a carboxylic acid—provides multiple reactive handles for synthetic chemists to elaborate into sophisticated molecular architectures. This guide provides a comprehensive overview of its historical context, discovery, and the evolution of its synthetic methodologies, tailored for researchers and professionals in drug development and organic synthesis.
The strategic placement of these functional groups makes the molecule particularly valuable. The electron-withdrawing nitro and fluoro groups activate the aromatic ring for certain transformations, while the methoxy and carboxylic acid moieties offer sites for further derivatization. This combination has made it a sought-after precursor, particularly in the development of targeted cancer therapies.[1]
Historical Context and Discovery
The rise of this compound is intrinsically linked to advancements in pharmaceutical chemistry during the late 20th and early 21st centuries.[1] Its development stemmed from systematic research into fluorinated aromatic compounds, which are known to enhance the metabolic stability and binding affinity of drug candidates. While the exact first synthesis is not prominently documented as a landmark discovery, patent literature from the early 2000s highlights its importance as a key intermediate for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably in the synthetic pathway of osimertinib, a targeted therapy for non-small cell lung cancer.[1][3]
Early synthetic efforts often focused on direct nitration of fluorinated precursors, but these methods frequently suffered from poor regioselectivity and suboptimal yields.[1] The need for a reliable, scalable synthesis drove the development of more refined and controlled methodologies, establishing the compound as an indispensable building block in the medicinal chemist's toolbox.
Physicochemical and Spectroscopic Data
A summary of the key properties of this compound is presented below. Commercial preparations are typically available as an off-white to light yellow solid with purity exceeding 98%.[1][2]
| Property | Value | Source |
| CAS Number | 864293-50-5 | [2] |
| Molecular Formula | C₈H₆FNO₅ | [2] |
| Molecular Weight | 215.14 g/mol | [2][4] |
| Appearance | Off-white to light yellow powder/solid | [1][2] |
| Purity | Typically >98% | [1][2] |
| InChI Key | MGLFJUZFMICSSW-UHFFFAOYSA-N | [2] |
Core Synthetic Strategies
The synthesis of this compound is not a trivial undertaking due to the need for precise control over the regiochemistry of four different substituents on the benzene ring. The most logical and industrially relevant approaches involve a multi-step sequence starting from more readily available precursors. A common and effective strategy involves the synthesis of a key aniline intermediate, which is then converted to the final carboxylic acid.
Below is a detailed examination of a robust synthetic pathway.
Workflow: Synthesis via a Protected Aniline Intermediate
This pathway leverages a protection-nitration-deprotection sequence on a key aniline intermediate to ensure the correct placement of the nitro group. The aniline itself is constructed from a commercially available difluorinated precursor.
References
- 1. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
An In-Depth Technical Guide on the Safe Handling of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
This guide provides comprehensive safety protocols and handling precautions for 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS No. 864293-50-5), a key intermediate in pharmaceutical research and development. The information herein is synthesized from established safety data for the compound and its structural analogs, intended to provide researchers, scientists, and drug development professionals with the necessary knowledge to ensure a safe laboratory environment.
Understanding the Compound: Hazard Identification and Physicochemical Properties
This compound is a solid, fluorinated aromatic compound.[1][2] While a complete toxicological profile is not extensively documented, data from structurally similar nitrobenzoic acid derivatives provide a strong basis for hazard assessment. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
The principal hazards are summarized below. This classification is a synthesis of data from related compounds and should be treated as a conservative guideline.[3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4][5]
The causality behind these hazards lies in the compound's chemical nature. The carboxylic acid and nitro functional groups can be reactive and irritating to biological tissues. The presence of a fluorine atom can also influence the compound's reactivity and metabolic pathways.[2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 864293-50-5 | [1] |
| Molecular Formula | C₈H₆FNO₅ | [1] |
| Molecular Weight | 215.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling this compound, a combination of robust engineering controls and appropriate personal protective equipment is mandatory.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this powdered solid is a certified chemical fume hood.[7] This ensures that any dust generated during manipulation is contained and exhausted away from the operator's breathing zone. The work area should also be equipped with easily accessible safety showers and eyewash stations.[7][8] General laboratory ventilation should be sufficient to prevent the accumulation of airborne contaminants.[9]
Personal Protective Equipment (PPE): Essential Individual Protection
PPE provides a critical barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[10]
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Rationale and Standards | Source(s) |
| Eyes/Face | Chemical safety goggles and/or face shield. | Protects against splashes and airborne dust particles. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. | [4][7][8][11] |
| Skin/Body | Chemical-resistant gloves (Nitrile or Neoprene), lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation. Gloves must be inspected before use and disposed of properly. | [7][8][10][12] |
| Respiratory | Required when dusts are generated. A NIOSH-approved N95 (US) or equivalent respirator is recommended. | Minimizes inhalation of irritating dust particles. Use should be part of a comprehensive respiratory protection program. | [13] |
The following diagram illustrates the logical workflow for donning and doffing PPE to prevent cross-contamination.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 12. westliberty.edu [westliberty.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic Acid: Properties, Safe Handling, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 4-Fluoro-5-methoxy-2-nitrobenzoic acid, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights into its handling, reactivity, and application in complex organic synthesis. As a highly functionalized aromatic building block, understanding its properties is paramount for ensuring laboratory safety and achieving successful experimental outcomes.
Core Compound Identification and Physicochemical Properties
This compound is a solid organic compound valued as an intermediate in medicinal chemistry and materials science.[1] Its utility stems from the specific arrangement of four distinct functional groups on the benzene ring—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—each offering a handle for diverse chemical transformations.
References
Methodological & Application
Synthesis Protocol for 4-Fluoro-5-methoxy-2-nitrobenzoic acid: An Application Note for Drug Discovery Intermediates
Introduction
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a key building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold, provides multiple points for chemical modification, enabling the exploration of diverse chemical spaces in the pursuit of novel therapeutics. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 4-fluoro-3-methoxytoluene. The described methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step reaction sequence:
-
Electrophilic Nitration: The aromatic ring of 4-fluoro-3-methoxytoluene is first functionalized via electrophilic aromatic substitution to introduce a nitro group.
-
Oxidation: The methyl group of the resulting 2-nitro-4-fluoro-5-methoxytoluene is then oxidized to a carboxylic acid to yield the final product.
This strategy is predicated on the directing effects of the substituents on the aromatic ring and the differential reactivity of the methyl group to oxidation.
Part 1: Electrophilic Nitration of 4-Fluoro-3-methoxytoluene
Underlying Principles
The initial step involves the nitration of 4-fluoro-3-methoxytoluene. In this electrophilic aromatic substitution reaction, the methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing. The fluorine atom, while deactivating due to its electronegativity, is also an ortho-, para- director. The position of nitration is determined by the interplay of these directing effects. The ortho position to the strongly activating methoxy group is the most nucleophilic and, therefore, the most likely site of electrophilic attack by the nitronium ion (NO₂⁺).
Experimental Protocol
Materials:
-
4-Fluoro-3-methoxytoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxytoluene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the flask with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-fluoro-3-methoxytoluene and sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-nitro-4-fluoro-5-methoxytoluene.
Part 2: Oxidation of 2-Nitro-4-fluoro-5-methoxytoluene
Underlying Principles
The second step involves the oxidation of the methyl group of 2-nitro-4-fluoro-5-methoxytoluene to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that is well-suited for this transformation. The reaction is typically carried out in an aqueous solution, and the presence of the electron-withdrawing nitro group can make the oxidation more challenging than for simple alkylbenzenes. Careful control of reaction temperature is crucial to prevent decomposition of the permanganate and unwanted side reactions.
Experimental Protocol
Materials:
-
2-Nitro-4-fluoro-5-methoxytoluene (from Part 1)
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Sodium Bisulfite (NaHSO₃) (optional, for quenching excess KMnO₄)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 2-nitro-4-fluoro-5-methoxytoluene in a minimal amount of a suitable solvent (e.g., a mixture of pyridine and water, or aqueous t-butanol).
-
In a separate beaker, prepare a solution of potassium permanganate in water. A slight excess of KMnO₄ (approximately 2-3 equivalents) is typically used.
-
Slowly add the potassium permanganate solution to the stirred solution of the nitrotoluene derivative. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite to quench the excess potassium permanganate.
-
Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrate and washings and cool the solution in an ice bath.
-
Acidify the filtrate to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid.
-
The desired product, this compound, will precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Quantitative Data Summary
| Parameter | Part 1: Nitration | Part 2: Oxidation |
| Starting Material | 4-Fluoro-3-methoxytoluene | 2-Nitro-4-fluoro-5-methoxytoluene |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | KMnO₄, NaOH, Conc. HCl |
| Reaction Temperature | 0-5 °C | Reflux |
| Reaction Time | 2-3 hours | Several hours |
| Expected Product | 2-Nitro-4-fluoro-5-methoxytoluene | This compound |
| Typical Yield | 80-90% | 60-70% |
Visualizing the Workflow
Safety Precautions
Nitration Reaction:
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[1][2][3] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[1]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[4] Strict temperature control is essential to prevent runaway reactions.[4] Always add reagents slowly and use an efficient cooling bath.
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes.[1] Ensure adequate ventilation by working in a certified chemical fume hood.
Oxidation Reaction:
-
Strong Oxidizer: Potassium permanganate is a strong oxidizing agent and can react violently with organic materials.[5][6] Avoid contact with combustible materials.
-
Exothermic Reaction: The oxidation reaction is also exothermic. Add the potassium permanganate solution slowly to control the reaction rate and temperature.
-
Handling Precautions: Potassium permanganate can cause skin and eye irritation.[5] Inhalation of dust can irritate the respiratory tract.[5] Wear appropriate PPE, including gloves and safety goggles.
General Safety:
-
Always have an emergency eyewash and safety shower readily accessible.[1][2]
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and substitution pattern of the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions outlined, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The described methodology is designed to be a self-validating system, with clear endpoints and characterization methods to ensure the quality of the final product.
References
Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Abstract
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a highly valuable and versatile building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its unique substitution pattern renders it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the underlying chemical principles governing this reactivity and delivers detailed, field-proven protocols for its reaction with various nucleophiles. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices, offers structured data for practical application, and illustrates key processes through clear diagrams, ensuring both theoretical understanding and successful experimental execution.
The Foundational Chemistry: Why This Molecule is Primed for SNAr
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings.[1] Unlike typical aromatic systems which are electron-rich and favor electrophilic attack, SNAr proceeds efficiently on electron-deficient rings that possess a good leaving group.[2][3] The substrate, this compound, is an exemplary model of a highly activated system for this transformation.
The reaction proceeds via a two-step addition-elimination mechanism.[4] First, the nucleophile attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The reaction's rate-determining step is typically this initial attack and the subsequent disruption of aromaticity.[7] In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product.[4][7]
The specific substituents on the benzene ring of our target molecule play distinct and synergistic roles in promoting this mechanism:
-
Nitro Group (-NO₂): Positioned at C2 (ortho to the leaving group), this is a powerful electron-withdrawing group. It strongly activates the ring towards nucleophilic attack by reducing its electron density.[5] Crucially, it stabilizes the anionic Meisenheimer intermediate through resonance, delocalizing the negative charge and lowering the activation energy of the first step.[4][8] The ortho and para positions relative to the leaving group are most effective for this stabilization.[2][3]
-
Fluorine (-F): Located at C4, fluorine serves as the leaving group. In the context of SNAr, fluoride is an excellent leaving group. Its high electronegativity makes the attached carbon highly electrophilic and susceptible to nucleophilic attack. The order of reactivity for halogens in SNAr is F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[2] This is because the bond-breaking step is not rate-determining; the initial attack is.
-
Carboxylic Acid (-COOH): This group at C1 also acts as an electron-withdrawing group, further activating the ring and enhancing its electrophilicity.
-
Methoxy Group (-OCH₃): While typically an electron-donating group, its position at C5 (meta to the leaving group) means its deactivating resonance effect does not directly oppose the activation provided by the nitro group. Its influence is largely subordinate to the powerful activating effects of the ortho-nitro group.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise SNAr mechanism, including the formation of the critical Meisenheimer complex stabilized by the ortho-nitro group.
Caption: SNAr mechanism on the target substrate.
Protocols and Methodologies
Successful SNAr reactions depend on the careful selection of nucleophile, solvent, base, and temperature. The following protocols provide robust starting points for various classes of nucleophiles.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. Key stages include reaction setup under appropriate atmospheric conditions, monitoring for completion, a defined aqueous workup to quench the reaction and remove inorganic byproducts, extraction of the desired product, and final purification.
Caption: A typical workflow for SNAr reactions.
Protocol 1: Reaction with Primary and Secondary Amines
This is one of the most common applications, particularly in the synthesis of precursors for quinolone antibiotics.[9][10]
-
Rationale: Aliphatic amines are typically strong nucleophiles. A mild inorganic base like potassium carbonate is sufficient to act as an acid scavenger for the HF that is formally eliminated. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the base's cation but not the nucleophile, enhancing its reactivity.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, benzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension.
-
Add the amine nucleophile dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Monitor the reaction's progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Cool the mixture to room temperature and pour it slowly into a beaker containing ice water, stirring vigorously.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Reaction with O-Nucleophiles (Phenols)
The substitution with phenols requires the in situ generation of the more nucleophilic phenoxide. This necessitates a stronger base than used for amine nucleophiles.
-
Rationale: The hydroxyl group of a phenol is only weakly nucleophilic. Deprotonation with a strong base like sodium hydride generates the phenoxide anion, which is a much more potent nucleophile for the SNAr reaction.[1] Anhydrous conditions are critical as sodium hydride reacts violently with water.
-
Materials:
-
This compound (1.0 eq)
-
Phenol nucleophile (e.g., 4-methoxyphenol) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the phenol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound in a minimum amount of anhydrous THF to the phenoxide solution dropwise.
-
Heat the reaction to reflux (approx. 66 °C) and monitor for completion by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product as required.
-
Data Summary and Optimization
The choice of conditions can be tailored to the specific nucleophile used. The following table provides general guidelines for optimizing reactions.
| Nucleophile Class | Typical Base | Solvent | Temp (°C) | Relative Reactivity & Notes |
| Primary Aliphatic Amines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60 - 100 | High: Generally fast and high-yielding. |
| Secondary Aliphatic Amines | K₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP | 80 - 120 | High: Similar to primary amines, may require slightly higher temperatures due to increased steric hindrance. |
| Anilines | K₂CO₃, Na₂CO₃ | DMF, DMSO | 100 - 140 | Moderate: Less nucleophilic than aliphatic amines; often requires higher temperatures and longer reaction times. |
| Alcohols / Phenols | NaH, K₂CO₃, t-BuOK | THF, DMF | 25 - 100 | Moderate to Low: Requires strong base to generate the corresponding alkoxide/phenoxide. Phenols are generally more reactive than aliphatic alcohols.[1] |
| Thiols | K₂CO₃, Et₃N | DMF, EtOH | 25 - 80 | Very High: Thiolates are excellent nucleophiles and reactions are often rapid, even at room temperature. |
Troubleshooting Insights:
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃). Ensure all reagents and solvents are anhydrous, as water can deactivate strong bases and hydrolyze the substrate.
-
Side Product Formation: At high temperatures, the carboxylic acid group may undergo side reactions. If this is observed, protecting the carboxylic acid as an ester prior to the SNAr reaction may be necessary. Subsequent hydrolysis will then yield the desired product.
Application Spotlight: A Gateway to Fluoroquinolone Antibiotics
The products derived from the SNAr reaction of this compound are key intermediates in the synthesis of potent antibacterial agents, particularly fluoroquinolones.[10][11] The general strategy involves the SNAr displacement of the fluorine with a suitable N-heterocycle (like piperazine), followed by reduction of the nitro group to an amine. This amine is then utilized in a cyclization reaction, such as the Gould-Jacobs reaction, to construct the core bicyclic quinolone scaffold.[9][12] The fluorine atom at the C6 position of the final quinolone is often crucial for its potent antibacterial activity.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 6-Fluoro-7-methoxy-3,4-dihydroquinazolin-4-one from 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry and drug development. This document provides a comprehensive guide for the synthesis of a specific substituted quinazolinone, 6-Fluoro-7-methoxy-3,4-dihydroquinazolin-4-one, starting from 4-Fluoro-5-methoxy-2-nitrobenzoic acid.
These application notes are designed for researchers, scientists, and professionals in the field of drug development. The protocols herein are detailed to ensure reproducibility and are accompanied by explanations of the underlying chemical principles to empower the user with a thorough understanding of the synthetic process.
Synthetic Strategy: A Two-Step Approach
The synthesis of 6-Fluoro-7-methoxy-3,4-dihydroquinazolin-4-one from this compound is efficiently achieved through a two-step synthetic sequence. This strategy is centered around the initial formation of a key intermediate, a substituted anthranilic acid, followed by a cyclization reaction to construct the desired quinazolinone ring system.
Step 1: Reduction of the Nitro Group
The journey begins with the selective reduction of the nitro group in the starting material, this compound, to an amino group. This transformation yields 2-amino-4-fluoro-5-methoxybenzoic acid, a crucial anthranilic acid derivative. The choice of reducing agent is critical to ensure the preservation of the other functional groups on the aromatic ring, namely the fluorine and methoxy substituents, as well as the carboxylic acid.
Step 2: Cyclization to the Quinazolinone Core
The newly formed 2-amino-4-fluoro-5-methoxybenzoic acid serves as the precursor for the construction of the quinazolinone ring. This is achieved through a cyclocondensation reaction. A well-established and reliable method for this transformation is the Niementowski quinazoline synthesis, which utilizes formamide as the source of the additional carbon and nitrogen atoms required to complete the pyrimidine ring of the quinazolinone.[1] This reaction proceeds by heating the anthranilic acid with an excess of formamide.
Visualizing the Workflow
The overall synthetic pathway can be visualized as a streamlined process, starting from the commercially available nitrobenzoic acid and culminating in the formation of the target quinazolinone.
Caption: Synthetic workflow for 6-Fluoro-7-methoxy-3,4-dihydroquinazolin-4-one.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic acid
Principle:
The nitro group of this compound is reduced to an amine using catalytic hydrogenation. This method is generally clean and high-yielding, with water being the only byproduct. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.
Materials:
-
This compound
-
Methanol (MeOH), ACS grade
-
10% Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite® or other filtration aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired 2-amino-4-fluoro-5-methoxybenzoic acid, which can be used in the next step without further purification if the purity is deemed sufficient by analysis (e.g., ¹H NMR).
Expected Outcome:
A pale yellow or off-white solid. The yield is typically high, often exceeding 90%.
Part 2: Synthesis of 6-Fluoro-7-methoxy-3,4-dihydroquinazolin-4-one
Principle:
This step employs the Niementowski quinazoline synthesis, a classic method for the formation of 4(3H)-quinazolinones from anthranilic acids and amides.[1] In this case, formamide serves as both the reagent and the solvent. The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring.
Materials:
-
2-Amino-4-fluoro-5-methoxybenzoic acid
-
Formamide
-
Reaction vessel with a reflux condenser and a heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beaker
-
Ice
-
Buchner funnel and filter paper
Procedure:
-
Place 2-amino-4-fluoro-5-methoxybenzoic acid (1.0 eq) and an excess of formamide (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any residual formamide.
-
Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Expected Outcome:
A white to off-white crystalline solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance |
| This compound | C₈H₆FNO₅ | 215.14 | Solid |
| 2-Amino-4-fluoro-5-methoxybenzoic acid | C₈H₈FNO₃ | 185.15 | Pale yellow/off-white solid |
| 6-Fluoro-7-methoxy-3,4-dihydroquinazolin-4-one | C₉H₇FN₂O₂ | 194.16 | White/off-white solid |
Mechanism of Quinazolinone Formation (Niementowski Reaction)
The formation of the quinazolinone ring via the Niementowski reaction is a well-understood process involving two key stages: acylation and cyclization/dehydration.
Caption: Mechanism of the Niementowski quinazolinone synthesis.
Trustworthiness and Self-Validation
The protocols described in this document are based on well-established and widely published chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and HPLC. The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Expected spectral data should be consistent with the proposed structures. Successful synthesis of the intermediate, 2-amino-4-fluoro-5-methoxybenzoic acid, is a key validation point before proceeding to the cyclization step.
References
The Strategic Utility of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid in Modern Medicinal Chemistry: An Application and Protocol Guide
Introduction: The Architectural Significance of Substituted Benzoic Acids in Drug Discovery
In the intricate landscape of medicinal chemistry, the design and synthesis of novel therapeutic agents often hinge on the strategic selection of foundational chemical scaffolds. Among these, substituted benzoic acids represent a cornerstone, offering a versatile platform for the elaboration of complex molecular architectures. The subject of this guide, 4-Fluoro-5-methoxy-2-nitrobenzoic acid, and its isomers, are exemplary of a class of building blocks that have gained prominence in contemporary drug discovery programs. The judicious placement of fluoro, methoxy, and nitro functionalities on the benzoic acid core imparts a unique combination of electronic and steric properties, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
The introduction of a fluorine atom, for instance, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1] The methoxy group, a common feature in many natural products and synthetic drugs, can modulate solubility and participate in crucial hydrogen bonding interactions within a receptor's binding pocket. The nitro group, while often serving as a precursor to an amino functionality through reduction, also plays a significant electronic role, influencing the reactivity of the entire molecule.
This guide provides a comprehensive overview of the medicinal chemistry applications of this compound and its closely related isomers. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this class of reagents in their synthetic endeavors. We will delve into the synthesis, reactivity, and documented applications of these building blocks, with a focus on their role in the generation of bioactive compounds.
Physicochemical Properties and Their Implications in Drug Design
The specific substitution pattern of this compound dictates its chemical behavior and potential applications. Below is a comparative summary of the physicochemical properties of this compound and a closely related isomer, highlighting the subtle yet significant differences that can arise from positional changes.
| Property | This compound | 4-Fluoro-2-methyl-5-nitrobenzoic acid |
| CAS Number | 864293-50-5[2] | 64695-92-7[3] |
| Molecular Formula | C₈H₆FNO₅[2] | C₈H₆FNO₄[3] |
| Molecular Weight | 215.14 g/mol [2][4] | 199.14 g/mol [3] |
| Appearance | Solid[2] | Not Specified |
| Purity | Typically ≥98%[2] | Typically 98%[3] |
The presence of the electron-withdrawing nitro and fluoro groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring towards nucleophilic substitution. The methoxy group, being an electron-donating group, can modulate this effect. This electronic interplay is a key consideration in the design of synthetic routes and in predicting the compound's behavior in biological systems.
Synthesis and Reactivity: A Versatile Chemical Intermediate
The synthesis of substituted nitrobenzoic acids often involves the nitration of a corresponding benzoic acid precursor. The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.
A general workflow for the synthesis and subsequent functionalization of a fluorinated-methoxylated-nitrobenzoic acid is depicted below. This pathway highlights the key transformations that this class of molecules can undergo to generate a diverse array of derivatives.
Caption: General synthetic workflow for the utilization of this compound.
Medicinal Chemistry Applications: Case Studies with Related Scaffolds
While specific, publicly documented applications of this compound are not extensively available, the utility of its isomers and closely related analogs as key intermediates in the synthesis of important pharmaceuticals is well-established. These examples serve as a strong predictive indicator of the potential applications for the title compound.
Case Study 1: The Role of a Related Isomer in the Synthesis of Osimertinib
Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The synthesis of this complex molecule has been reported to utilize a fluorinated aromatic intermediate.[5] While not the exact title compound, this highlights the importance of this class of substituted aromatics in the construction of targeted cancer therapies.
Case Study 2: A Structurally Similar Phenol in the Synthesis of Linzagolix
Linzagolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist for the treatment of uterine fibroids. Its synthesis involves the use of 4-Fluoro-2-Methoxy-5-Nitrophenol, a compound that shares the same substitution pattern as the title compound, differing only by the presence of a hydroxyl group instead of a carboxylic acid.[6] This phenol serves as a crucial building block, underscoring the value of the 4-fluoro, methoxy, and nitro substitution pattern in the design of bioactive molecules.[6]
The synthetic pathway leveraging this related phenol is illustrated below:
Caption: Role of a related phenol in the synthesis of Linzagolix.
Experimental Protocols: Foundational Synthetic Transformations
The following protocols are provided as illustrative examples of key chemical transformations that can be applied to this compound and related compounds. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Reduction of the Nitro Group to an Amine
The conversion of the nitro group to an amine is a fundamental step in utilizing these scaffolds for further diversification, particularly for amide bond formation.
Rationale: The resulting aniline is a versatile nucleophile. Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds, often providing high yields under acidic conditions.
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the nitrobenzoic acid derivative in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess (typically 3-5 equivalents) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino-benzoic acid derivative.
-
Purify the product by column chromatography or recrystallization as needed.
This protocol is a generalized procedure and should be adapted and optimized for the specific substrate.
Protocol 2: Amide Coupling of the Corresponding Aniline
This protocol describes the formation of an amide bond, a common linkage in many pharmaceutical agents, starting from the amino-benzoic acid derivative obtained from Protocol 1.
Rationale: This reaction couples the newly formed aniline with a carboxylic acid to form a stable amide bond. Carbodiimide-mediated coupling reagents like EDC, often in the presence of an additive like HOBt, are widely used to facilitate this transformation by activating the carboxylic acid partner.
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of the carboxylic acid to be coupled and 1.2 equivalents of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.2 equivalents of an additive like Hydroxybenzotriazole (HOBt), in an anhydrous aprotic solvent (e.g., Dichloromethane or Dimethylformamide).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add 1 equivalent of the amino-benzoic acid derivative to the reaction mixture.
-
If required, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5-2 equivalents) to the reaction.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
This protocol is a generalized procedure and should be adapted and optimized for the specific substrates.
Conclusion
This compound and its isomers are valuable building blocks in medicinal chemistry. Their utility stems from the unique combination of physicochemical properties imparted by the fluoro, methoxy, and nitro substituents. While direct applications of the title compound may not be as widely reported as some of its isomers, the successful incorporation of these related scaffolds into clinically relevant drugs such as Osimertinib and Linzagolix provides a strong testament to their potential. The synthetic protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this compound class and to generate novel molecular entities with therapeutic promise. As the quest for new and improved medicines continues, the strategic application of such well-designed chemical building blocks will undoubtedly remain at the forefront of innovation in drug discovery.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 5. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
Application Notes & Protocols: 4-Fluoro-5-methoxy-2-nitrobenzoic Acid as a Versatile Building Block for Heterocyclic Scaffolds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-fluoro-5-methoxy-2-nitrobenzoic acid as a strategic building block in the synthesis of diverse heterocyclic scaffolds. We delve into the molecule's unique reactivity, dictated by the orthogonal nature of its functional groups, and present step-by-step methodologies for constructing high-value heterocyclic systems such as benzodiazepines and quinolines. The protocols are designed to be self-validating, with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Advantage of this compound
This compound (CAS 864293-50-5) is a polysubstituted aromatic compound engineered for synthetic utility.[1] Its power as a building block lies in the specific arrangement of four key functional groups, each offering a distinct handle for chemical transformation. The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[2][3] This molecule provides a direct route to fluorinated heterocyclic cores, which are prevalent in pharmaceuticals.
The core chemical logic for this building block is outlined below:
Caption: Core reactivity pathways of this compound.
The molecule's utility is derived from the ability to selectively address these functional groups in a controlled sequence:
-
The Nitro Group (C2): Positioned ortho to the carboxylic acid, this group is readily reduced to a primary amine. This transformation is fundamental for forming nitrogen-containing heterocycles, creating a key ortho-amino benzoic acid derivative.
-
The Fluorine Atom (C4): Activated by the electron-withdrawing nitro and carboxylic acid groups, the fluorine atom is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4] This allows for the facile introduction of various side chains (R-NH₂, R-OH, R-SH) before subsequent cyclization steps.
-
The Carboxylic Acid (C1): This group serves as a primary anchor for amide bond formation, esterification, or direct participation in cyclization reactions to form lactams.
-
The Methoxy Group (C5): As an electron-donating group, it modulates the electronic properties of the ring and can influence the regioselectivity of further reactions.
This guide will focus on two exemplary applications: the synthesis of benzodiazepine and quinoline scaffolds, both of which are privileged structures in medicinal chemistry.[5][6]
Application Protocol I: Synthesis of a 1,4-Benzodiazepine-2,5-dione Scaffold
Benzodiazepines are a critical class of therapeutic agents, and their synthesis often relies on the cyclization of an appropriately substituted o-phenylenediamine precursor.[6][7] This protocol leverages the sequential reactivity of this compound to construct the benzodiazepine core.
Synthetic Workflow
The strategy involves three main stages: 1) Introduction of a side chain via SNAr, 2) Reduction of the nitro group to form the key diamine intermediate, and 3) Intramolecular cyclization to yield the final heterocyclic scaffold.
Caption: Workflow for the synthesis of a benzodiazepine scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of 4-((Carboxymethyl)amino)-5-methoxy-2-nitrobenzoic Acid
-
Causality: The SNAr reaction is the first step to build the carbon skeleton that will ultimately form the diazepine ring. A polar aprotic solvent like DMSO is used to facilitate the reaction by solvating the cation and leaving the nucleophile "bare" and more reactive. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to deprotonate the incoming amine without competing in the substitution reaction.
-
Procedure:
-
To a solution of this compound (1.0 eq, e.g., 2.15 g) in dimethyl sulfoxide (DMSO, 20 mL), add glycine methyl ester hydrochloride (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at 80 °C for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify to pH 2-3 with 1 M HCl. The intermediate ester will precipitate.
-
Filter the solid, wash with water, and dry.
-
Hydrolyze the methyl ester by dissolving the solid in a mixture of THF (20 mL) and 1 M LiOH (aq, 5 eq) and stirring at room temperature for 4 hours.
-
Remove the THF under reduced pressure, dilute with water, and acidify with 1 M HCl to precipitate the product.
-
Filter, wash with water, and dry under vacuum to yield the title compound.
-
Step 2: Synthesis of 2-Amino-4-((carboxymethyl)amino)-5-methoxybenzoic Acid
-
Causality: Reduction of the nitro group is required to generate the second amine, creating the o-phenylenediamine moiety necessary for cyclization. Stannous chloride (SnCl₂) in a protic solvent like ethanol or concentrated HCl is a classic and robust method for this transformation, tolerant of the carboxylic acid and secondary amine functionalities.[8]
-
Procedure:
-
Suspend the product from Step 1 (1.0 eq) in ethanol (30 mL).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise.
-
Heat the mixture to reflux (approx. 78 °C) for 3-5 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.
-
Adjust the pH of the aqueous filtrate to ~4 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 3: Synthesis of 7-Methoxy-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
-
Causality: Heating the o-amino acid derivative promotes intramolecular amide bond formation (lactamization) via the condensation of the two amino groups with their adjacent carboxylic acid groups, releasing water and forming the stable seven-membered ring.
-
Procedure:
-
Suspend the diamine from Step 2 (1.0 eq) in a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux (110-140 °C) with a Dean-Stark apparatus to remove water.
-
Continue heating for 8-12 hours until cyclization is complete.
-
Cool the mixture, and the product will typically precipitate.
-
Filter the solid, wash with a cold non-polar solvent (e.g., hexanes), and dry to yield the final benzodiazepine scaffold.
-
Expected Data
The following table presents representative yields for each synthetic step, based on analogous reactions in the chemical literature.
| Step | Product | Typical Yield (%) | Purity (LC-MS) |
| 1 | N-Substituted Nitro-Aniline | 75-85% | >95% |
| 2 | o-Phenylenediamine Derivative | 80-90% | >95% |
| 3 | Benzodiazepine Scaffold | 65-75% | >98% |
Application Protocol II: Synthesis of a Fluorinated Quinolone Scaffold
The quinolone and quinolin-4-one motifs are central to many antibacterial agents.[5] This protocol demonstrates how to convert this compound into a 7-fluoro-6-methoxy-quinolin-4-one, a core structure amenable to further functionalization. The key transformation is a Gould-Jacobs reaction.
Synthetic Workflow
This pathway begins with the reduction of the nitro group to unmask the aniline, which is then condensed with a malonate derivative and thermally cyclized to form the quinolone ring system.
Caption: Workflow for the synthesis of a quinolone scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-4-fluoro-5-methoxybenzoic Acid
-
Causality: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields with simple workup (filtration to remove the catalyst). It is an excellent alternative to metal-acid reductions like SnCl₂.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen or argon.
-
Filter the reaction mixture through celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent under reduced pressure to obtain the aniline product, which is often used directly in the next step.
-
Step 2 & 3: Condensation and Cyclization (Gould-Jacobs Reaction)
-
Causality: The Gould-Jacobs reaction is a classic method for quinoline synthesis. The aniline first displaces the ethoxy group of diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate. Subsequent heating in a high-boiling solvent like Dowtherm A provides the energy needed for intramolecular electrophilic aromatic substitution (cyclization), followed by elimination of ethanol to form the quinolone ring.
-
Procedure:
-
Combine the aniline from Step 1 (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours. Ethanol will be evolved.
-
Add the resulting intermediate mixture dropwise to a pre-heated high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) at 250 °C.
-
Maintain the temperature for 15-30 minutes.
-
Cool the mixture and dilute with hexanes or petroleum ether to precipitate the crude product.
-
Filter the solid and wash thoroughly with the non-polar solvent.
-
The resulting ethyl ester can be hydrolyzed with aqueous NaOH and then decarboxylated by heating in acid to yield the final 7-fluoro-6-methoxyquinolin-4(1H)-one if desired.
-
Expected Data
| Step | Product | Typical Yield (%) | Purity (LC-MS) |
| 1 | 2-Amino-4-fluoro-5-methoxybenzoic Acid | 90-98% | >98% |
| 2/3 | Quinolone-3-carboxylate Ester | 70-85% | >95% |
Safety and Handling
-
Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. Avoid inhalation, ingestion, and skin contact. Such compounds can be potent oxidizers.
-
Reagents: Handle all reagents, including strong acids (HCl), bases (DIPEA, LiOH), flammable solvents (ethanol, ethyl acetate), and catalysts (Pd/C, which can be pyrophoric when dry) in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
High-Temperature Reactions: The thermal cyclization step requires high temperatures. Use appropriate heating mantles, oil baths, and glassware, and ensure the setup is secure.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. The orthogonal reactivity of its nitro, fluoro, and carboxylic acid groups enables the logical and efficient construction of complex heterocyclic scaffolds. The protocols detailed herein for benzodiazepine and quinoline synthesis serve as validated starting points for researchers engaged in medicinal chemistry and drug discovery, providing a reliable pathway to novel, fluorinated chemical entities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Synthesis of Bioactive Scaffolds via Nucleophilic Aromatic Substitution of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Introduction: The Strategic Importance of Substituted Nitroaromatic Acids
The reaction of 4-Fluoro-5-methoxy-2-nitrobenzoic acid with amines is a cornerstone transformation in medicinal chemistry and materials science. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful method for forging carbon-nitrogen bonds on electron-deficient aromatic rings.[1][2] The resulting 4-amino-5-methoxy-2-nitrobenzoic acid derivatives are highly valuable intermediates. They serve as key building blocks for a diverse range of complex molecules, including kinase inhibitors, antipsychotic drugs, and other pharmacologically active agents. The intrinsic reactivity of the starting material is conferred by a strategic arrangement of functional groups: a potent electron-withdrawing nitro group positioned ortho to the leaving group, which activates the ring for nucleophilic attack, and a fluorine atom, which serves as an excellent leaving group in SNAr reactions.[2][3][4]
Part 1: The SNAr Reaction Mechanism
The substitution of the fluorine atom by an amine nucleophile does not follow classical SN1 or SN2 pathways, which are geometrically unfavorable on an sp²-hybridized carbon of an aromatic ring.[1][5] Instead, the reaction proceeds through a well-established two-step addition-elimination mechanism .
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][4][5][6]
Step 2: Stabilization and Elimination The stability of this Meisenheimer complex is the kinetic linchpin of the entire reaction. The powerful electron-withdrawing nitro group at the ortho position plays a critical role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the first step.[1][7] The carboxylic acid group also contributes to this activation. In the final, rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.
Causality of Substituent Effects:
-
Nitro Group (-NO2): As a strong electron-withdrawing group ortho to the reaction center, it is the primary activator, making the carbon atom highly electrophilic and stabilizing the anionic intermediate.[1][4][5]
-
Fluorine (-F): In SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I.[2][4] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom, rather than the breaking of the C-F bond.
-
Methoxy (-OCH3) & Carboxylic Acid (-COOH): The methoxy group is electron-donating by resonance but its influence is overridden by the potent nitro group. The carboxylic acid group acts as an additional electron-withdrawing group, further facilitating the reaction.
Visualization of the SNAr Mechanism
Caption: The Addition-Elimination mechanism of the SNAr reaction.
Part 2: Experimental Protocols and Data
This section provides a robust, self-validating protocol for the reaction of this compound with a representative amine.
General Laboratory Protocol
Materials and Equipment:
-
This compound (1.0 eq)
-
Amine (e.g., Benzylamine, Morpholine, Aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)
-
Standard glassware: Round-bottom flask, reflux condenser, magnetic stirrer
-
Work-up reagents: Water, 1M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc)
-
Purification: Buchner funnel, filter paper, recrystallization solvent (e.g., Ethanol, Isopropanol)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Solvent and Reagent Addition: Add the anhydrous polar aprotic solvent (e.g., DMSO, ~5-10 mL per gram of starting acid). Stir the suspension for 5-10 minutes. Add the amine nucleophile (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-130 °C) using an oil bath. The choice of temperature is critical; less reactive amines like anilines may require higher temperatures than more nucleophilic aliphatic amines.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up (Product Isolation):
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into a beaker containing ice water (approx. 10x the volume of the reaction solvent). This will precipitate the product and dissolve inorganic salts.
-
While stirring, slowly acidify the aqueous mixture to pH ~2-3 with 1M HCl. The carboxylic acid product, which was in its salt form (carboxylate) under basic conditions, will now precipitate out of the solution.[9]
-
Stir the resulting slurry for 30-60 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification:
Data Summary: Reaction Parameter Optimization
The choice of solvent, base, and temperature is crucial for achieving high yields and purity. The following table summarizes typical conditions based on the nucleophilicity of the amine.
| Amine Type | Representative Amine | Typical Solvent | Typical Base | Temperature (°C) | Typical Time (h) | Expected Yield |
| Primary Aliphatic | Benzylamine | DMSO, DMF | K₂CO₃ | 80 - 100 | 4 - 8 | > 90% |
| Secondary Cyclic | Morpholine | DMF, NMP | K₂CO₃ | 80 - 110 | 6 - 12 | > 85% |
| Primary Aromatic | Aniline | DMSO | Cs₂CO₃ | 120 - 140 | 12 - 24 | 70 - 85% |
| Amine HCl Salt | Glycine methyl ester HCl | DMSO | K₂CO₃ (3.0 eq) | 90 - 110 | 8 - 16 | > 80% |
Causality Behind Parameter Choices:
-
Solvents: Polar aprotic solvents like DMSO and DMF are preferred as they effectively solvate the cationic species but do not strongly solvate the amine nucleophile, thus enhancing its nucleophilicity.[12]
-
Bases: An inorganic base like K₂CO₃ is typically used to neutralize the HF formed during the reaction. For less reactive amines or when using an amine salt, a stronger base like Cs₂CO₃ or additional equivalents of base may be beneficial.[13][14]
-
Temperature: Higher temperatures are required to overcome the higher activation energy associated with less nucleophilic amines (e.g., anilines, where the lone pair is delocalized into the aromatic ring).[8]
Part 3: Troubleshooting and Validation
A robust protocol must account for potential issues. This section outlines common problems and their solutions, ensuring a self-validating experimental design.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Reaction | 1. Insufficient temperature for the specific amine. 2. Inactive or poor-quality reagents. 3. Presence of water in the reaction. | 1. Increase the reaction temperature in 10 °C increments, monitoring for decomposition. 2. Verify the purity of the amine and ensure the solvent is anhydrous. 3. Use anhydrous solvents and dry glassware thoroughly. |
| Low Yield | 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization. 3. Side reactions. | 1. Ensure pH is sufficiently acidic (~2) and allow adequate time for crystallization at low temperature. 2. Use a minimal amount of hot solvent for recrystallization and cool slowly. 3. Re-evaluate temperature; excessively high heat can cause degradation. |
| Formation of Side Products | 1. Amide formation between the product and starting amine at high temperatures. 2. Reaction with solvent (e.g., hydrolysis with residual water). | 1. Use the minimum effective temperature. 2. Ensure anhydrous conditions. |
| Purification Difficulties | 1. Product is oily or does not crystallize well. 2. Impurities co-precipitate with the product. | 1. Attempt trituration with a non-polar solvent (e.g., hexanes/ether) to induce solidification. 2. Perform an acid-base extraction or consider column chromatography.[10][15] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common SNAr issues.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. quora.com [quora.com]
Application Notes & Protocols: Strategic Esterification of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid
Introduction: The Strategic Importance of 4-Fluoro-5-methoxy-2-nitrobenzoate Esters
In the landscape of modern drug discovery and development, the synthesis of highly functionalized aromatic intermediates is a critical endeavor. 4-Fluoro-5-methoxy-2-nitrobenzoic acid is one such scaffold, whose ester derivatives are valuable precursors for a range of pharmacologically active molecules. The strategic placement of the fluoro, methoxy, and nitro groups on the benzoic acid core provides a versatile platform for further chemical modification. Specifically, the nitro group can be readily reduced to an amine, opening pathways for amide bond formation or the construction of heterocyclic rings, while the fluoro and methoxy groups modulate the electronic and pharmacokinetic properties of the final compound.[1]
The esterification of this acid is a foundational step, often employed to protect the carboxylic acid moiety or to fine-tune the molecule's reactivity for subsequent reactions.[2][3] However, the electronic and steric environment of this substrate—specifically the electron-withdrawing nitro group positioned ortho to the carboxylic acid—presents unique challenges that demand careful consideration of the reaction methodology.
This guide provides a detailed technical overview and validated protocols for two robust esterification methods: the classic Fischer-Speier Esterification and the mild, coupling agent-mediated Steglich Esterification . The rationale behind each protocol is discussed, empowering researchers to select the optimal strategy based on substrate sensitivity, scale, and available resources.
Mechanistic Considerations: A Tale of Two Pathways
The choice of esterification method is fundamentally a choice between reaction mechanisms. Understanding these pathways is crucial for troubleshooting and optimization.
Protocol A: Fischer-Speier Esterification - The Brute Force Equilibrium
The Fischer-Speier method is a classic, cost-effective approach that relies on a strong acid catalyst (typically H₂SO₄) and a large excess of alcohol, which also serves as the solvent.[4][5] The reaction is an equilibrium process, and its success hinges on shifting this equilibrium toward the product side, in accordance with Le Châtelier's principle.[6][7]
The mechanism proceeds through several reversible steps:[8][9][10]
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base in the medium (e.g., another alcohol molecule or the conjugate base of the catalyst), regenerating the acid catalyst and yielding the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Protocol B: Steglich Esterification - The Mild and Controlled Approach
For substrates that are sensitive to harsh acidic conditions or sterically hindered, the Steglich esterification offers a superior, milder alternative.[11][12] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[13][14]
The mechanism avoids strong acids and proceeds at or below room temperature:[15][16]
-
Activation of Carboxylic Acid: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.
-
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms a new, even more reactive intermediate, an N-acylpyridinium salt, and releases dicyclohexylurea (DCU). This step is crucial as it prevents a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[15]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.
-
Product Formation: The tetrahedral intermediate collapses to form the ester, releasing the regenerated DMAP catalyst.
Caption: Mechanism of Steglich Esterification.
Experimental Protocols & Data
General Workflow
The overall process for both protocols follows a logical sequence of reaction, work-up (quenching and extraction), and purification.
Caption: General experimental workflow for esterification.
Protocol A: Fischer Synthesis of Methyl 4-Fluoro-5-methoxy-2-nitrobenzoate
This protocol is optimized for synthesizing the methyl ester, where methanol can be used in large excess as the solvent.[5][17]
Materials & Equipment:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator, TLC plates
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 23.2 mmol) in anhydrous methanol (100 mL).
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.3 mL, ~24.4 mmol) dropwise. Caution: The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle. Maintain reflux with stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL).[18][19]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude methyl ester can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexanes) to afford a crystalline solid.[20]
| Parameter | Value |
| Starting Acid | 1.0 equiv |
| Methanol | ~20-40 equiv (as solvent) |
| H₂SO₄ (conc.) | 0.1 - 0.2 equiv |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 85 - 95% |
| Product Appearance | Off-white to yellow solid |
Protocol B: Steglich Synthesis of Ethyl 4-Fluoro-5-methoxy-2-nitrobenzoate
This protocol is ideal for producing esters of larger alcohols or when the starting material is sensitive to strong acid and heat.[13][14]
Materials & Equipment:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous Hydrochloric Acid (HCl) solution
-
Standard work-up and purification equipment as listed in Protocol A
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 5.0 g, 23.2 mmol), anhydrous ethanol (1.6 mL, 27.8 mmol, 1.2 equiv), and DMAP (0.28 g, 2.3 mmol, 0.1 equiv) in anhydrous DCM (100 mL).
-
Coupling Agent Addition: Cool the flask to 0 °C using an ice-water bath. In a separate beaker, dissolve DCC (5.25 g, 25.5 mmol, 1.1 equiv) in a minimal amount of anhydrous DCM (~20 mL). Add this DCC solution dropwise to the stirred reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Monitoring: Monitor the reaction by TLC as described in Protocol A.
-
Work-up:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL, to remove DMAP), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ethyl ester can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.
| Parameter | Value |
| Starting Acid | 1.0 equiv |
| Ethanol | 1.2 - 1.5 equiv |
| DCC | 1.1 - 1.2 equiv |
| DMAP | 0.1 - 0.2 equiv |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 12 - 18 hours |
| Expected Yield | 80 - 90% |
| Product Appearance | Off-white to yellow solid |
Safety & Handling
Researcher safety is paramount. All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Nitroaromatic Compounds: These compounds are toxic and should be handled with care. They can be absorbed through the skin and may cause systemic effects. Avoid creating dust.[21] In case of thermal instability, some nitro compounds can be explosive, although this is a low risk for this specific molecule under the described conditions.[22]
-
Corrosive Acids: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. Add it slowly and with cooling.[23]
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Avoid all contact with skin.[14]
-
Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic. Handle all organic solvents in a fume hood to avoid inhalation.[24]
References
- 1. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. jps.usm.my [jps.usm.my]
- 3. benchchem.com [benchchem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. homework.study.com [homework.study.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. Steglich esterification - Wikipedia [en.wikipedia.org]
- 16. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemlab.truman.edu [chemlab.truman.edu]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. community.wvu.edu [community.wvu.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. agilent.com [agilent.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. carlroth.com:443 [carlroth.com:443]
Application Notes & Protocols: The Strategic Role of 4-Fluoro-5-methoxy-2-nitrobenzoic acid in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS 864293-50-5) has emerged as a highly versatile and valuable intermediate in drug discovery. Its unique trifunctionalized aromatic core—featuring a carboxylic acid, a nitro group, and strategically placed fluoro and methoxy substituents—offers a powerful handle for chemists to construct complex molecular architectures with desirable pharmacological properties.
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, key synthetic transformations, and its application in the synthesis of kinase inhibitors. The protocols and insights provided herein are curated for researchers, scientists, and drug development professionals to facilitate and inspire innovation in their synthetic endeavors.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from the distinct reactivity of its functional groups. Understanding these properties is crucial for designing successful synthetic routes.
| Property | Value | Source |
| CAS Number | 864293-50-5 | [1] |
| Molecular Formula | C₈H₆FNO₅ | [1] |
| Molecular Weight | 215.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
The key features influencing its reactivity are:
-
Carboxylic Acid (-COOH): This group is a primary site for modification, readily participating in amide bond formation, esterification, or reduction to an alcohol. Standard coupling reagents can be employed to link this scaffold to various amine-containing fragments.[3]
-
Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the nitro group is a powerful electron-withdrawing group and a synthetic precursor to a primary amine. Its reduction is a critical step in many synthetic pathways, yielding an anthranilic acid derivative that opens up a new set of chemical transformations.[3][4]
-
Fluorine Atom (-F): The fluorine at position 4 enhances the molecule's metabolic stability and can improve binding affinity to biological targets through favorable electrostatic interactions.[2] It can also influence the acidity of the carboxylic acid.
-
Methoxy Group (-OCH₃): This electron-donating group modulates the electronic properties of the aromatic ring and can be a key interaction point within a protein's binding pocket.
Core Synthetic Transformations & Workflow
The true power of this compound is realized through two fundamental transformations: the reduction of the nitro group and the coupling of the carboxylic acid. These reactions are often performed sequentially to build complex molecular scaffolds.
References
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support guide for 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS 864293-50-5). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My recrystallization of this compound resulted in a low yield and an oily precipitate instead of crystals. What went wrong?
Answer:
This is a common issue that typically points to problems with solvent choice, saturation levels, or the presence of specific impurities. Let's break down the potential causes and solutions.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is so high that it disrupts the crystal lattice formation, creating a supersaturated oil instead of a crystalline solid. The high polarity imparted by the nitro and carboxylic acid groups, combined with the methoxy and fluoro substituents, can make solvent selection non-trivial.
-
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System: A single solvent may not be optimal. For polar compounds like this, a mixed-solvent system is often effective. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol, isopropanol) paired with a solvent in which it is poorly soluble (e.g., water, hexane). A combination of ethanol and water is a proven choice for similar substituted nitrobenzoic acids.[1]
-
Control the Cooling Rate: Rapid cooling is a primary cause of oiling out. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once it has reached room temperature, you can then induce further crystallization by cooling it to 0-4°C.
-
Scratch and Seed: If crystals are slow to form, use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure material, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point, then repeat the slow cooling process.
-
Pre-Purification Step: If the material is very impure, an initial purification step may be necessary. An acid-base extraction can effectively remove neutral impurities that may be inhibiting crystallization.
-
Question 2: After column chromatography, my fractions containing the product are still showing a persistent, slightly more polar impurity on the TLC plate. How can I remove it?
Answer:
This indicates an impurity with polarity very similar to your target compound, making separation by standard silica gel chromatography challenging. This could be a regioisomer from the nitration step of the synthesis.
-
Causality: Silica gel separates compounds based on their polarity through hydrogen bonding and dipole-dipole interactions. If an impurity has functional groups similar to your product (e.g., another nitrobenzoic acid isomer), their retention factors (Rƒ) will be very close.
-
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Decrease Polarity Gradient: Switch from a strong eluent system (like 50% ethyl acetate in hexanes) to a much less polar one (e.g., 5-10% ethyl acetate in hexanes, or using dichloromethane as the main solvent). Run the column with this weaker eluent to increase the separation between your product and the impurity.
-
Add an Acid Modifier: Add a small amount (0.5-1%) of acetic or formic acid to the mobile phase. For acidic compounds like this, the addition of an acid can suppress the ionization (deprotonation) of the carboxylic acid on the silica surface. This minimizes "tailing" and often sharpens the peaks, improving resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Florisil or alumina can sometimes provide different selectivity compared to silica. Alternatively, reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water could be effective, as it separates based on hydrophobicity rather than polarity.[1]
-
Consider a Chemical Approach: If the impurity is known and has a reactive handle that your product lacks, a chemical quench might be possible. This is an advanced technique and should be used with caution. For example, if the impurity were a phenol, a mild basic wash could potentially remove it.
-
Re-crystallization: A final recrystallization after the column chromatography is often the best way to achieve high purity. The two methods are orthogonal; chromatography removes impurities with different polarities, while recrystallization removes those with different solubilities, making the combination highly effective.
-
Question 3: During an acid-base extraction workup, I'm getting a persistent emulsion at the interface between the organic and aqueous layers. How can I resolve this?
Answer:
Emulsions are common when dealing with acidic compounds and basic washes, especially when fine precipitates are present. They are colloidal suspensions of one liquid in another and can be very stable.
-
Causality: The deprotonated carboxylic acid can act as a surfactant, stabilizing droplets of the organic solvent within the aqueous phase (or vice-versa). Vigorous shaking of the separatory funnel exacerbates this issue.
-
Troubleshooting Protocol:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Break the Emulsion with Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to disrupt the emulsion and force the separation of the layers.[2][3]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool in a Hirsch funnel. This can break up the microscopic droplets that form the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics and break the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The three primary methods, often used in combination, are:
-
Acid-Base Extraction: This is an excellent first-pass technique to separate the acidic product from any neutral or basic starting materials or byproducts. The compound is dissolved in an organic solvent (like ethyl acetate), washed with a weak base (like aqueous sodium bicarbonate) to extract the product into the aqueous layer as its carboxylate salt. The layers are separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure acid.[4]
-
Recrystallization: This is a powerful technique for achieving high purity, especially for removing small amounts of closely related impurities. A mixed solvent system like ethanol/water is a good starting point.[1]
-
Column Chromatography: This is used to separate the compound from impurities with different polarities. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or ether).[2][5]
Q2: What are the likely impurities I might encounter?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the nitration of a substituted 4-fluorobenzoic acid precursor.[6][7] Potential impurities include:
-
Unreacted Starting Material: The initial fluoromethoxybenzoic acid.
-
Regioisomers: Nitration can sometimes occur at other positions on the aromatic ring, leading to isomeric impurities that can be difficult to separate.
-
Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group.
-
Hydrolysis Products: If the synthesis involves ester hydrolysis, incomplete hydrolysis can leave residual ester.
Q3: How should I store purified this compound?
The compound should be stored in a tightly sealed container in a dry environment at room temperature. Storing it away from light and moisture will ensure its long-term stability.
Q4: What is a suitable TLC stain to visualize this compound?
This compound has a nitroaromatic chromophore and will be visible under UV light (254 nm). For staining, a potassium permanganate (KMnO₄) stain is effective, as the carboxylic acid and other functional groups can be oxidized, resulting in a yellow spot on a purple background.
Purification Method Selection
The choice of purification method depends on the scale of your experiment and the initial purity of your crude material. The following workflow provides a general decision-making guide.
Caption: Decision workflow for purifying this compound.
Key Purification Parameters
| Purification Method | Recommended Solvent System | Typical Purity Outcome | Best For |
| Recrystallization | Ethanol / Water | >99% | Removing minor impurities from moderately pure material (>90%). Final polishing step. |
| Acid-Base Extraction | Organic: Ethyl Acetate or DCMAqueous: 1M NaHCO₃ / 1M HCl | 90-98% | Removing neutral or basic impurities. Good for large-scale initial cleanup. |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexanes / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) with 0.5% Acetic Acid | 95-99% | Separating impurities with different polarities, such as regioisomers. |
References
- 1. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. rsc.org [rsc.org]
- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS 864293-50-5). This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. Our approach is rooted in mechanistic understanding and field-proven experience to provide actionable solutions.
The predominant synthetic route to this compound involves the oxidation of the corresponding methyl group on a nitrotoluene precursor. While seemingly straightforward, this oxidation is often challenging due to the electron-deficient nature of the aromatic ring, which deactivates the benzylic C-H bonds. This guide focuses on the critical oxidation step, providing troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<50%). What are the primary causes and how can I fix this?
A1: Low yield is the most common issue in this synthesis and typically points to one of three areas: incomplete reaction, product degradation, or inefficient isolation.
-
Incomplete Reaction: The electron-withdrawing nitro group deactivates the methyl group, making it resistant to oxidation.[1] This necessitates carefully optimized, often forcing, conditions.
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent (e.g., Potassium Permanganate, KMnO₄). Stoichiometric calculations indicate that 2 moles of KMnO₄ are required per mole of the nitrotoluene substrate, but a practical excess of 2.5 to 4.0 equivalents is often necessary to drive the reaction to completion.
-
Suboptimal Temperature: If the reaction temperature is too low, the activation energy for the rate-determining hydrogen atom abstraction from the methyl group will not be overcome, leading to a stalled reaction.[2][3] Conversely, excessively high temperatures can promote side reactions. A systematic temperature optimization study is recommended, typically starting in the 80-95°C range for aqueous permanganate oxidations.
-
Poor Solubility: The starting material, 4-Fluoro-5-methoxy-2-nitrotoluene, has poor solubility in aqueous media. This heterogeneity can severely limit the reaction rate. Consider using a co-solvent system (e.g., pyridine-water, t-butanol-water) or employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve the interaction between the organic substrate and the aqueous oxidant.
-
-
Product Degradation: While the product is more stable than the starting material, prolonged exposure to harsh oxidative conditions at high temperatures can lead to ring-opening or other degradative pathways. Monitor the reaction progress using TLC or LC-MS and stop the reaction promptly upon consumption of the starting material.
-
Inefficient Isolation: A significant portion of the product can be lost during workup, particularly due to adsorption onto the manganese dioxide (MnO₂) byproduct. See Q3 for detailed advice on managing MnO₂.
Q2: The reaction stalls with significant starting material remaining, even after adding more oxidant and extending the reaction time. Why?
A2: A stalled reaction, despite an apparent excess of oxidant, often points to passivation or deactivation issues.
-
MnO₂ Coating: In permanganate oxidations, the insoluble MnO₂ byproduct can coat the particles of the organic starting material, preventing the aqueous permanganate from reaching it. This highlights the importance of vigorous mechanical stirring to ensure the particle surfaces remain exposed.
-
pH Shift: The oxidation reaction consumes hydroxide ions (or is favored in alkaline conditions). If the pH of the reaction mixture drops, the oxidative potential of the permanganate can change, and its efficiency may decrease. Maintaining a slightly alkaline or neutral pH by using a buffer or adding a base (e.g., NaOH, MgSO₄) can be beneficial.
-
Oxidant Decomposition: In highly acidic or very strongly alkaline solutions, and particularly at high temperatures, permanganate can disproportionate or decompose, reducing the amount of active oxidant available for the desired transformation.[4]
Q3: I'm struggling with a large volume of fine, brown MnO₂ precipitate during workup, which clogs filters and complicates extraction. How can I handle this effectively?
A3: Managing the MnO₂ sludge is critical for achieving a high isolated yield.
-
Quench Excess Permanganate: Before filtration, it is essential to destroy any remaining permanganate. The deep purple color should disappear. This is typically done by adding a reducing agent.
-
Recommended Quenching Agents: Add a saturated solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) dropwise until the purple color is gone. Alternatively, isopropanol or oxalic acid can be used. This step reduces excess MnO₄⁻ to MnO₂ and prevents unwanted reactions during acidification.
-
-
Improve Filtration:
-
Use a Filter Aid: Do not attempt to filter the MnO₂ precipitate directly on paper. It will clog almost instantly. The best practice is to use a pad of Celite® or diatomaceous earth over a sintered glass funnel or a Büchner funnel. Pre-wet the Celite pad with the reaction solvent before filtering the mixture.
-
Hot Filtration: Filtering the mixture while hot can improve the flow rate as the viscosity of the solution is lower.
-
Wash Thoroughly: The MnO₂ precipitate is notorious for adsorbing the carboxylate salt of the product. Wash the filter cake extensively with hot water to recover as much product as possible. Combine all aqueous filtrates for the next step.
-
Q4: My final product is contaminated with an unknown impurity. What are the most likely side products?
A4: The primary side products usually arise from incomplete oxidation or, less commonly, reactions at other sites.
-
4-Fluoro-5-methoxy-2-nitrobenzaldehyde: The most probable byproduct is the aldehyde, resulting from incomplete oxidation of the methyl group. If the reaction is not driven to completion, you will likely isolate a mixture of the desired acid and the intermediate aldehyde.
-
4-Fluoro-5-methoxy-2-nitrobenzyl alcohol: The corresponding alcohol is another potential intermediate of incomplete oxidation, though it is typically oxidized to the aldehyde more rapidly.
-
Ring Oxidation Products: While the aromatic ring is deactivated by the nitro and fluoro substituents, aggressive conditions (very high temperatures, high concentration of oxidant) could potentially lead to hydroxylation or cleavage of the aromatic ring.[2][5] This is less common but possible if the reaction is not well-controlled.
These impurities can often be removed during the final purification. The aldehyde, being less acidic than the carboxylic acid, may be separated during an acid-base extraction or by recrystallization from a carefully chosen solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the complete, recommended synthetic pathway for this compound?
A1: The most logical and commonly employed pathway starts from 4-fluoro-3-methoxytoluene. It is a two-step process: regioselective nitration followed by side-chain oxidation.
Caption: Overall synthetic workflow.
The nitration of 4-fluoro-3-methoxytoluene is directed by the activating methoxy group to the ortho and para positions. The position ortho to the methoxy and meta to the fluoro group is sterically accessible and electronically favored, leading to the desired 2-nitro isomer.
Q2: Why is Potassium Permanganate (KMnO₄) preferred over other oxidants like Sodium Dichromate (Na₂Cr₂O₇)?
A2: Both KMnO₄ and chromic acid derivatives can oxidize alkylbenzenes.[6] However, KMnO₄ is often preferred for substrates containing electron-withdrawing groups for several reasons:
-
Effectiveness: Permanganate is a very powerful oxidizing agent, capable of oxidizing the deactivated methyl group on the nitrotoluene ring, although it requires heat.
-
Cost and Availability: KMnO₄ is inexpensive and readily available.
-
Environmental and Safety Concerns: While the manganese byproduct requires proper disposal, it is generally considered less toxic and environmentally hazardous than the chromium(VI) compounds used in dichromate oxidations. Dichromate reactions also require strongly acidic conditions (concentrated H₂SO₄), which can lead to more unwanted side reactions and are harder to handle.[6]
Q3: What are the most critical parameters to control during the permanganate oxidation step?
A3: Success hinges on the careful control of several interconnected parameters. The table below summarizes their impact.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Molar Ratio (KMnO₄:Substrate) | 2.5 : 1 to 4.0 : 1 | A sufficient excess is crucial to drive the reaction to completion. Too little leads to unreacted starting material; a large excess can increase side reactions and makes workup more difficult. |
| Temperature | 80 - 95 °C | Required to overcome the activation energy for C-H abstraction.[3] Temperatures >100°C increase the risk of product degradation and oxidant decomposition. |
| Reaction Time | 4 - 24 hours | Must be optimized by monitoring the reaction (e.g., by TLC). Premature workup leaves starting material; excessively long times can reduce yield through degradation. |
| pH | Neutral to slightly alkaline | Permanganate is stable and effective under these conditions. Strongly acidic or basic conditions can promote side reactions or oxidant decomposition.[4] Using MgSO₄ can help buffer the reaction. |
| Stirring Rate | Vigorous | Essential for overcoming mass transfer limitations in the heterogeneous mixture and preventing the coating of substrate particles by MnO₂. |
Q4: What is the best practice for the final isolation and purification of the carboxylic acid product?
A4: A standard acid-base purification strategy is highly effective.
Caption: Product isolation and purification workflow.
After filtering off the MnO₂ (see Q3 ), the combined aqueous filtrate contains the sodium or potassium salt of your product.
-
Acidification: Cool the filtrate in an ice bath and slowly add a strong acid (e.g., 2M HCl or H₂SO₄) with stirring until the pH is approximately 2. The free carboxylic acid, being insoluble in acidic water, will precipitate out.
-
Collection: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water to remove any inorganic salts.
-
Drying: Dry the product, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).
-
Recrystallization: For high purity, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or toluene.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted based on laboratory-specific optimization.
Step: Oxidation of 4-Fluoro-5-methoxy-2-nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Fluoro-5-methoxy-2-nitrotoluene (1.0 eq), water (approx. 20 mL per gram of substrate), and Magnesium Sulfate (MgSO₄, ~0.5 eq) to act as a buffer.
-
Addition of Oxidant: Heat the stirred suspension to 85-90°C. In a separate beaker, dissolve Potassium Permanganate (KMnO₄, 3.0 eq) in water (approx. 25 mL per gram of KMnO₄), warming gently if necessary. Add the KMnO₄ solution to the reaction mixture in portions over 1-2 hours, maintaining the internal temperature below 95°C.
-
Reaction Monitoring: After the addition is complete, maintain the mixture at reflux (or ~95°C) and monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction may take 8-16 hours. The purple color of the permanganate should fade as it is consumed.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite until the purple color is discharged and only a brown precipitate of MnO₂ remains. Heat the mixture to ~70°C and filter it through a pre-prepared pad of Celite®.
-
Workup - Washing: Wash the Celite/MnO₂ filter cake thoroughly with several portions of hot water. Combine the colorless aqueous filtrates.
-
Isolation: Cool the combined filtrate in an ice bath. With vigorous stirring, slowly add 6M HCl until the pH of the solution is ~2. A pale yellow or off-white precipitate of this compound will form.
-
Purification: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the cake with cold water and dry it in a vacuum oven. For higher purity, recrystallize from a suitable solvent like aqueous ethanol.
Caption: Troubleshooting flowchart for diagnosing low yield.
References
- 1. zenodo.org [zenodo.org]
- 2. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for 4-Fluoro-5-methoxy-2-nitrobenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis and optimization of 4-Fluoro-5-methoxy-2-nitrobenzoic acid. It addresses common challenges and provides practical, field-tested solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent and industrially scalable method for synthesizing this compound is through the nitration of a substituted benzoic acid precursor. The typical starting material is 4-fluoro-3-methoxybenzoic acid. This process involves an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring. The position of the nitro group is directed by the existing activating (methoxy) and deactivating (fluoro, carboxylic acid) groups on the ring.
Q2: What is the role of each key reagent in the nitration of 4-fluoro-3-methoxybenzoic acid?
Understanding the function of each reagent is critical for optimizing the reaction and ensuring safety.
| Reagent | Role | Mechanistic Insight |
| 4-fluoro-3-methoxybenzoic acid | Starting Material | The substrate for the electrophilic aromatic substitution. |
| Sulfuric Acid (H₂SO₄) | Catalyst & Solvent | Protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. It also serves as a solvent to dissolve the reactants. |
| Nitric Acid (HNO₃) | Nitrating Agent | The source of the nitro group that is introduced onto the aromatic ring. |
| Acetic Anhydride | Optional Reagent | Sometimes used to generate the nitronium ion in situ from nitric acid, offering a milder alternative to concentrated sulfuric acid. |
Q3: What is the expected reaction mechanism for this nitration?
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 4-fluoro-3-methoxybenzoic acid attacks the nitronium ion. The methoxy group is a strong activating group and directs the substitution to the ortho and para positions. The carboxylic acid and fluoro groups are deactivating. The substitution occurs at the C2 position due to the strong directing effect of the methoxy group.
-
Deprotonation/Re-aromatization: A base (typically HSO₄⁻ or water) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low Reaction Yield
Q: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is key to identifying the root cause.
| Potential Cause | Recommended Action | Scientific Rationale |
| Poor Reagent Quality | Ensure all reagents, especially nitric acid and sulfuric acid, are of high purity and anhydrous where necessary. | Water content can quench the nitronium ion, reducing the concentration of the active electrophile and hindering the reaction. |
| Suboptimal Temperature | Maintain a low temperature (typically 0-5 °C) during the addition of nitric acid. Allow the reaction to slowly warm to room temperature. | Nitration is a highly exothermic reaction. Poor temperature control can lead to the formation of unwanted side products, such as dinitrated species or oxidative degradation products, thus lowering the yield of the desired product. |
| Incorrect Stoichiometry | Use a slight excess of nitric acid (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. | An insufficient amount of the nitrating agent will result in an incomplete reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure it has gone to completion. | The reaction may require several hours to reach completion. Premature work-up will leave unreacted starting material. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Formation of Side Products/Impurities
Q: I am observing significant impurity peaks in my crude product analysis (LC-MS/NMR). What are the likely side reactions, and how can I minimize them?
The formation of isomers and other byproducts is a common challenge in electrophilic aromatic substitutions.
-
Isomeric Impurities: The primary isomeric impurity is often 5-Fluoro-4-methoxy-2-nitrobenzoic acid. While the methoxy group is a stronger ortho, para-director than the fluoro group, some substitution at the position ortho to the fluorine atom can occur. To minimize this, maintain a low reaction temperature to increase the selectivity of the reaction.
-
Dinitrated Products: The introduction of a second nitro group is possible if the reaction conditions are too harsh (e.g., high temperature, large excess of nitric acid). To avoid this, use a controlled amount of nitric acid and maintain strict temperature control.
-
Oxidative Degradation: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or product. This underscores the importance of keeping the reaction temperature low.
Problem 3: Difficulty with Product Isolation and Purification
Q: The work-up and purification of the final product are challenging. What are the recommended procedures?
-
Work-up: A common and effective work-up procedure involves quenching the reaction mixture by slowly pouring it over crushed ice. This precipitates the crude product, which can then be collected by filtration. The ice quench serves to dilute the strong acid and dissipate the heat from the acid-water mixing.
-
Purification: The primary method for purifying this compound is recrystallization. A suitable solvent system, such as ethanol/water or acetic acid/water, can be used. The choice of solvent will depend on the specific impurity profile. Column chromatography can also be used for high-purity requirements, though it is less practical for large-scale synthesis.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-fluoro-3-methoxybenzoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoro-3-methoxybenzoic acid.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid to the flask while stirring to dissolve the starting material. Maintain the temperature below 10 °C.
-
Once the starting material is fully dissolved, cool the mixture back down to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Slowly and carefully pour the reaction mixture over a large beaker of crushed ice with vigorous stirring.
-
A precipitate should form. Continue stirring for 30 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Identification of byproducts in 4-Fluoro-5-methoxy-2-nitrobenzoic acid synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid. This valuable intermediate is crucial in various pharmaceutical syntheses, but its preparation via electrophilic aromatic substitution is often accompanied by the formation of closely related byproducts. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, minimize, and eliminate these impurities, ensuring the integrity of your synthesis.
The Synthetic Pathway: An Overview
The most common route to this compound involves the electrophilic nitration of 3-Fluoro-4-methoxybenzoic acid. The reaction is typically performed using a mixed acid system (concentrated nitric and sulfuric acid) at low temperatures to control the reaction rate and regioselectivity.[1][2] The directing effects of the substituents on the aromatic ring guide the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C2 position, which is ortho to the strongly activating methoxy group and meta to the deactivating fluoro and carboxylic acid groups.
Caption: Primary synthetic route to the target compound.
Troubleshooting Guide: Identifying Common Byproducts
This section addresses specific issues you may encounter during the synthesis, focusing on the identification of impurities through analytical data.
Q1: My TLC/LC analysis shows multiple spots/peaks close to my main product. What are the likely byproducts?
A1: During the nitration of 3-Fluoro-4-methoxybenzoic acid, several side reactions can occur, leading to structurally similar impurities. The most common byproducts are regioisomers and demethylated compounds.
-
Regioisomeric Byproduct: While the electronics favor nitration at the C2 position, a competing regioisomer, 5-Fluoro-4-methoxy-2-nitrobenzoic acid , can form by nitration at the C6 position. This position is also ortho to the methoxy group but is sterically less hindered.
-
Demethylation Byproduct: The strongly acidic conditions required for nitration can lead to the cleavage of the methyl group from the methoxy ether, a process known as demethylation.[3][4] This results in the formation of 4-Fluoro-5-hydroxy-2-nitrobenzoic acid .
-
Dinitro Byproducts: If the reaction temperature is not strictly controlled or an excess of the nitrating agent is used, a second nitration can occur, leading to dinitrated species.[5]
Caption: Formation pathways for common byproducts.
To aid in identification, the following table summarizes the molecular weights of the expected compounds, which is critical for mass spectrometry (MS) analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| Desired Product | C₈H₆FNO₅ | 215.14 | Target Molecule |
| Regioisomeric Byproduct | C₈H₆FNO₅ | 215.14 | Same mass, different retention time |
| Demethylated Byproduct | C₇H₄FNO₅ | 201.11 | Mass loss of 14 Da (-CH₂) |
| Starting Material | C₈H₇FO₃ | 170.14 | Unreacted starting material |
Q2: My NMR spectrum is complex. How can I use it to confirm the presence of these byproducts?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can readily distinguish between the desired product and its common impurities.[6][7]
-
Identifying the Demethylated Byproduct: The most telling sign is the disappearance of the methoxy signal (a singlet typically around 3.9-4.1 ppm in ¹H NMR) and the appearance of a new, broad singlet corresponding to a phenolic hydroxyl group (-OH). In ¹³C NMR, the methoxy carbon signal (around 56-60 ppm) will be absent.
-
Distinguishing Regioisomers: Differentiating between the desired C2-nitrated product and the C6-nitrated regioisomer requires careful analysis of the aromatic region in the ¹H NMR spectrum. The coupling patterns and chemical shifts of the two aromatic protons will be distinct for each isomer. 2D NMR techniques like NOESY can also be definitive; an NOE correlation between the methoxy protons and the proton at C6 would confirm the desired this compound structure.
Q3: My reaction yield is consistently low, even after accounting for byproducts. What are other potential issues?
A3: Low yields can stem from several procedural factors beyond byproduct formation.
-
Suboptimal Temperature Control: Nitration is highly exothermic. If the temperature rises above the optimal 0-5 °C range, it can lead to oxidative degradation of the starting material and product by the strong nitric acid.[2][8]
-
Incorrect Reagent Stoichiometry: An insufficient amount of nitric acid will result in an incomplete reaction. Conversely, a large excess can promote dinitration and degradation.
-
Inefficient Workup: The product is precipitated by quenching the reaction mixture in ice water. If an insufficient volume of water is used or the product is partially soluble, significant losses can occur. Ensure the quench is performed slowly into a vigorously stirred ice-water slurry to obtain a fine, easily filterable precipitate.
Frequently Asked Questions (FAQs)
What are the best analytical techniques for routine impurity profiling of this synthesis?
For routine analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[6][9] It can effectively separate the starting material, desired product, and major byproducts. For definitive identification of unknown peaks, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable, providing both retention time and mass-to-charge ratio data.[7][10]
How can I proactively minimize byproduct formation?
Minimizing byproduct formation begins with stringent control over reaction conditions.
-
Maintain Low Temperatures: Conduct the reaction strictly between 0 °C and 5 °C using an ice/salt bath to manage the exotherm.[8][11]
-
Slow Reagent Addition: Add the pre-chilled nitrating mixture dropwise to the solution of the starting material with vigorous stirring. This prevents localized temperature spikes and high concentrations of the nitrating agent.
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or a rapid HPLC method to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reaction or degradation.
What is the recommended method for purifying the final product?
Recrystallization is the most common and effective method for purifying the crude this compound. A suitable solvent system, often an alcohol/water mixture (e.g., ethanol/water), can effectively remove most of the common impurities. If isomeric impurities are persistent, preparative chromatography may be necessary.
Experimental Protocol: Workflow for Byproduct Identification
This protocol outlines a systematic approach to identifying unknown impurities in a crude reaction mixture.
Step 1: Initial Analysis by TLC and HPLC
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., ethyl acetate or acetonitrile).
-
Run a TLC plate using a mobile phase like ethyl acetate/hexanes with a few drops of acetic acid to visualize all spots under UV light.
-
Inject the sample into an HPLC system with a C18 column. Use a gradient method (e.g., water/acetonitrile, both with 0.1% formic acid) to achieve good separation of all components.
Step 2: Mass Analysis by LC-MS
-
Using the same chromatographic conditions as the HPLC method, inject the sample into an LC-MS system.
-
Obtain the mass spectrum for each peak observed.
-
Compare the observed masses with the theoretical masses of potential byproducts listed in the table above. A mass corresponding to 201.11 g/mol strongly suggests the presence of the demethylated byproduct. Peaks at 215.14 g/mol could be the desired product or its regioisomer.
Step 3: Structural Confirmation by NMR
-
Isolate the impurity of interest using preparative HPLC or careful column chromatography.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC, NOESY).
-
Analyze the spectra to confirm the structure, paying close attention to the methoxy signal and the aromatic proton coupling patterns as previously discussed.
Caption: Workflow diagram for byproduct identification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. rroij.com [rroij.com]
- 11. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support center for 4-Fluoro-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges encountered during reactions with this versatile intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Introduction to this compound
This compound (CAS 864293-50-5) is a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a carboxylic acid, a nitro group, a methoxy group, and a fluorine atom, provides multiple reaction sites for chemical modification. However, the very nature of this highly functionalized aromatic carboxylic acid often leads to poor solubility in common organic solvents, posing a significant hurdle in achieving optimal reaction conditions and yields.
This guide will address these solubility issues head-on, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid at room temperature.[2] Its solubility is generally limited in non-polar organic solvents. It exhibits moderate solubility in some polar aprotic solvents and alcohols. For instance, it shows moderate solubility in ethanol and chloroform.[1] Due to the acidic carboxylic group, its solubility is significantly enhanced in basic aqueous solutions through salt formation.
Q2: I'm observing my starting material crashing out of the reaction mixture. What is the likely cause?
A2: This is a classic sign of poor solubility. Several factors could be at play:
-
Inappropriate Solvent Choice: The selected solvent may not be capable of dissolving the starting material at the desired concentration.
-
Temperature Effects: The compound may have been soluble at a higher temperature during setup, but precipitated out as the reaction mixture cooled or as the reaction proceeded.
-
Reaction Progression: The formation of a product or intermediate that is less soluble than the starting material can sometimes cause co-precipitation.
Q3: Can I simply add more solvent to dissolve the compound?
A3: While increasing the solvent volume can be a quick fix, it's often not the most efficient solution. Excessive solvent dilution can significantly slow down reaction rates, require larger reaction vessels, and complicate product isolation and purification. It is generally better to find a more suitable solvent system first.
Q4: How does the nitro group and fluorine atom affect the solubility?
A4: The electron-withdrawing nature of the nitro group and the fluorine atom can influence the compound's crystal lattice energy and its interactions with solvents. These groups can increase the polarity of the molecule, but they can also contribute to strong intermolecular interactions in the solid state, making it harder for solvent molecules to break apart the crystal lattice.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting strategies for specific reaction types where the solubility of this compound is a critical factor.
Guide 1: Amide Bond Formation (Amidation)
Amide coupling reactions are a frequent application for this acid. However, achieving a homogeneous reaction mixture can be challenging.
Common Issue: Incomplete reaction or slow conversion rates due to poor solubility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor solubility in amidation reactions.
Detailed Steps & Explanations:
-
Step 1: Re-evaluate Solvent System
-
Rationale: The choice of solvent is paramount. Polar aprotic solvents are often the best starting point for amide coupling reactions.
-
Recommendations:
-
Dimethylformamide (DMF): Often an excellent choice for dissolving carboxylic acids and facilitating amide coupling.
-
Dimethyl Sulfoxide (DMSO): Another powerful polar aprotic solvent, but can be more difficult to remove during workup.
-
N-Methyl-2-pyrrolidone (NMP): A higher-boiling alternative to DMF.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener solvent alternative that can be effective, sometimes in combination with other solvents.[3]
-
-
-
Step 2: Introduce a Co-solvent
-
Rationale: A mixture of solvents can have significantly different solvating properties than a single solvent.
-
Recommendations:
-
Dichloromethane (DCM) or Chloroform: While the starting acid has moderate solubility in chloroform, using it as a co-solvent with a more polar solvent like DMF can sometimes improve the solubility of all reaction components.[1]
-
Acetonitrile (ACN): Can be a useful co-solvent, particularly in reactions involving salt formation.
-
-
-
Step 3: Adjust Reaction Temperature
-
Rationale: Increasing the temperature will generally increase the solubility of the starting material.
-
Recommendations:
-
Gently heat the reaction mixture (e.g., to 40-60 °C) to aid dissolution.
-
Caution: Be mindful of the stability of your coupling reagents and potential for side reactions at elevated temperatures. Some coupling reagents are heat-sensitive.
-
-
-
Step 4: Consider In-situ Salt Formation
-
Rationale: Converting the carboxylic acid to its carboxylate salt in situ can dramatically increase its solubility in polar solvents.
-
Protocol: Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture before adding the coupling reagent. This will form the more soluble ammonium carboxylate salt.
-
Important: Ensure the chosen base is compatible with your coupling reagent and reaction conditions.
-
-
Step 5: Alternative Coupling Reagents
-
Rationale: Some coupling reagents and their byproducts can influence the overall solubility of the reaction mixture.
-
Recommendations:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often used with a base like DIPEA, this system can be very effective in polar solvents like DMF.
-
T3P® (2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide): A versatile coupling reagent that can be used in a variety of solvents.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective choice, often effective in DMF or DCM/DMF mixtures.[4]
-
-
Solvent Selection Table for Amidation
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMF | 36.7 | 153 | Excellent dissolving power for polar compounds. |
| DMSO | 46.7 | 189 | Very high polarity; can complicate workup. |
| NMP | 32.2 | 202 | High boiling point, good for higher temperature reactions. |
| Acetonitrile | 37.5 | 82 | Good for reactions involving salts. |
| DCM | 9.1 | 40 | Lower polarity; often used as a co-solvent. |
Guide 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation for this molecule.[1][5] The choice of reducing agent and solvent system is critical for success.
Common Issue: Poor solubility of the starting material leading to inefficient reduction.
Troubleshooting Workflow:
Caption: Decision tree for addressing solubility in nitro group reductions.
Detailed Steps & Explanations:
-
Option 1: Catalytic Hydrogenation
-
Rationale: This is a clean method for nitro group reduction. The choice of solvent is crucial for dissolving the starting material.
-
Recommended Solvents:
-
Methanol (MeOH) or Ethanol (EtOH): The starting acid has some solubility in alcohols, which can be sufficient for this reaction, especially with heating.
-
Ethyl Acetate (EtOAc): Another common solvent for hydrogenation.
-
Tetrahydrofuran (THF): Can be a good choice, sometimes with a co-solvent.
-
-
Protocol:
-
Suspend this compound and a catalyst (e.g., 10% Pd/C) in a suitable solvent (e.g., ethanol).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
-
Stir vigorously at room temperature or with gentle heating until the reaction is complete.
-
The product, 2-amino-4-fluoro-5-methoxybenzoic acid, may also have limited solubility, so be prepared for a heterogeneous mixture.
-
-
-
Option 2: Metal in Acidic Media
-
Rationale: Using metals like tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of an acid is a robust method for nitro reduction.[1][5] The acidic conditions convert the carboxylic acid's amine product into a more soluble salt.
-
Recommended Systems:
-
SnCl₂·2H₂O in Ethanol: A common and effective method. The starting material may not fully dissolve initially, but will go into solution as it reacts.
-
Fe / NH₄Cl in EtOH/H₂O: A milder, more environmentally friendly option.
-
Fe / Acetic Acid: Acetic acid can serve as both the solvent and the acid source.
-
-
Protocol (using SnCl₂):
-
Suspend this compound in ethanol.
-
Add a solution of SnCl₂·2H₂O in concentrated HCl.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, the workup typically involves basification to precipitate the tin salts and liberate the free amine product.
-
-
Conclusion
Overcoming the poor solubility of this compound is achievable through systematic and logical adjustments to the reaction conditions. By carefully selecting solvents, considering the use of co-solvents, adjusting the temperature, and employing in-situ salt formation, researchers can create a homogeneous reaction environment conducive to high yields and purity. The troubleshooting guides provided offer a structured approach to resolving these common experimental hurdles, empowering scientists to effectively utilize this important chemical intermediate in their synthetic endeavors.
References
Preventing decomposition of 4-Fluoro-5-methoxy-2-nitrobenzoic acid during synthesis
Technical Support Center: Synthesis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 864293-50-5). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on preventing product decomposition and maximizing yield and purity.
The synthesis of this molecule, typically involving the electrophilic nitration of a 4-fluoro-3-methoxybenzoic acid precursor, requires careful control over reaction conditions. The presence of multiple functional groups—an activating methoxy group, a deactivating carboxylic acid, and a deactivating fluoro group—creates a sensitive electronic environment. This guide provides answers to frequently encountered issues and offers robust, field-tested protocols to ensure a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported during the synthesis of this compound.
Q1: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is causing this and how can I prevent it?
A: This is the most common issue and is almost always due to oxidative side reactions and/or thermal decomposition .
-
Causality: The nitrating mixture (concentrated nitric and sulfuric acids) is a potent oxidizing agent. The benzene ring is activated by the electron-donating methoxy group, making it highly susceptible to oxidation, especially at elevated temperatures.[1] This oxidation leads to complex polymeric byproducts, or "tar." Furthermore, nitroaromatic compounds can be thermally unstable.
-
Solution: Strict temperature control is non-negotiable. The reaction must be maintained between 0°C and 5°C throughout the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. The addition of the nitrating agent should be done dropwise with vigorous stirring to ensure rapid heat dissipation and prevent localized "hot spots" where oxidation can initiate.[2][3]
Q2: I'm observing significant gas evolution (bubbling) during the reaction or workup, and my final yield is very low. What is happening?
A: This strongly suggests that decarboxylation is occurring. The target molecule is a nitrobenzoic acid, a class of compounds known to undergo thermal decarboxylation (loss of CO₂) at elevated temperatures to form a nitrobenzene derivative.[4][5]
-
Causality: The presence of an ortho-nitro group can sterically and electronically promote the loss of the carboxylic acid group, especially at temperatures above 180°C, though this can occur at lower temperatures under harsh conditions or during prolonged heating.[4][5]
-
Solution:
-
Reaction Temperature: Do not exceed 5°C during the nitration.
-
Workup Temperature: When quenching the reaction with ice water, ensure the mixture remains cold.
-
Solvent Removal: During purification, remove solvents under reduced pressure (rotary evaporation) at a low temperature (ideally < 40°C). Avoid heating the crude or purified product to high temperatures for extended periods.
-
Q3: My analytical data (MS, NMR) indicates the presence of a significant impurity corresponding to a loss of a methyl group (M-14). What is this byproduct?
A: This impurity is likely 4-Fluoro-5-hydroxy-2-nitrobenzoic acid , resulting from the acid-catalyzed hydrolysis of the methoxy ether .
-
Causality: The strong acidic environment (concentrated H₂SO₄) used in the nitration can protonate the ether oxygen of the methoxy group. This makes the methyl group susceptible to nucleophilic attack by water (present in trace amounts or during workup), leading to the cleavage of the ether bond.
-
Solution:
-
Use Anhydrous Conditions: Employ high-quality, dry acids (e.g., fuming nitric acid and concentrated sulfuric acid) to minimize the water content in the reaction medium.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the addition of the nitrating agent is complete. Monitor the reaction by TLC or LCMS and proceed to workup upon completion.
-
Q4: I am isolating multiple isomers or dinitrated products. How can I improve the regioselectivity?
A: The formation of undesired isomers or dinitrated compounds points to reaction conditions that are too harsh or not selective enough.
-
Causality: While the methoxy group strongly directs the nitration to the ortho position (C2), overly aggressive conditions (high temperature, excess nitrating agent) can overcome this directing effect or lead to a second nitration on the now-deactivated ring.[6][7]
-
Solution:
-
Stoichiometry: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess promotes side reactions.
-
Temperature Control: As mentioned, maintain the temperature at 0-5°C. Lower temperatures favor kinetic control and improve regioselectivity.
-
Mode of Addition: Add the substrate to the cold acid mixture or add the nitrating agent slowly to the substrate solution in sulfuric acid. This prevents a high local concentration of the nitronium ion (NO₂⁺).[8][9]
-
Troubleshooting Summary Table
| Symptom Observed | Probable Cause(s) | Recommended Solutions & Preventive Measures |
| Reaction mixture turns dark/black; tar formation. | 1. Oxidation of the electron-rich aromatic ring. 2. Exothermic reaction running out of control. | • Maintain strict temperature control (0-5°C) using an ice-salt bath. • Add nitrating agent slowly and dropwise with vigorous stirring. |
| Low yield with vigorous gas evolution. | Thermal decarboxylation of the nitrobenzoic acid product. | • Keep reaction and workup temperatures low (< 5°C). • Use low-temperature rotary evaporation (< 40°C) for solvent removal. |
| Impurity detected with mass of (M-14). | Acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group. | • Use anhydrous grade acids (fuming HNO₃, conc. H₂SO₄). • Minimize reaction time post-completion. |
| Presence of multiple isomers or dinitrated byproducts. | 1. Reaction conditions are too harsh. 2. Poor regiochemical control. | • Use only a slight excess (1.05-1.1 eq) of the nitrating agent. • Ensure efficient cooling and slow addition to avoid hot spots. |
| Product decomposes during purification column chromatography. | Product is unstable on silica gel for extended periods. | • Use a fast-flushing technique with a suitable solvent system (e.g., Hexane/Ethyl Acetate with 1% acetic acid). • Avoid leaving the product on the column for an extended time. |
Visualizing the Challenges
Primary Decomposition Pathways
The following diagram illustrates the main degradation routes that must be controlled during the synthesis.
Caption: Key decomposition pathways for the target molecule.
Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common synthesis issues.
Caption: A logical workflow for troubleshooting synthesis problems.
Validated Experimental Protocol
This protocol is designed to minimize decomposition and maximize the yield of high-purity this compound.
Materials:
-
4-Fluoro-3-methoxybenzoic acid (Substrate)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the starting material, 4-Fluoro-3-methoxybenzoic acid (1.0 eq).
-
Dissolution & Cooling: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate mass, e.g., 3-4 mL per gram) while stirring. Continue stirring until the substrate is fully dissolved and the internal temperature is stable at 0°C.
-
Expert Insight: Pre-cooling the acid and ensuring complete dissolution before nitration is critical for a homogenous reaction and prevents localized side reactions.
-
-
Preparation of Nitrating Agent: In a separate, dry conical flask, prepare the nitrating agent by adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 1 volume). Cool this mixture in an ice bath.
-
Nitration Reaction: Add the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid over 30-60 minutes.
-
CRITICAL STEP: Meticulously monitor the internal temperature throughout the addition, ensuring it does not rise above 5°C . Adjust the addition rate as needed to maintain this temperature range.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress using a suitable analytical method (e.g., TLC or LCMS) to confirm the consumption of the starting material.
-
Quenching: Prepare a separate beaker containing a large amount of crushed ice and water (approx. 10 volumes). Once the reaction is complete, very slowly pour the reaction mixture onto the ice with vigorous stirring. A precipitate (the crude product) should form.
-
Expert Insight: This quenching step is highly exothermic. A slow pour into a large volume of ice is essential to prevent a temperature spike that could cause decomposition.
-
-
Isolation: Stir the resulting slurry for 30 minutes in the ice bath, then isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acid.
-
Drying: Dry the crude product under vacuum at a low temperature (< 40°C).
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.
-
Chromatography Tip: If using silica gel, add 1% acetic acid to the eluent to keep the product protonated and improve peak shape. Elute quickly to minimize on-column degradation.
-
References
- 1. Methoxy group - Wikipedia [en.wikipedia.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chemcess.com [chemcess.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Purity Assessment of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
Welcome to the technical support center for the HPLC analysis of 4-Fluoro-5-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice. The information herein is structured to address specific challenges you may encounter, ensuring the integrity and reliability of your analytical results.
I. Understanding the Analyte: this compound
Before delving into the HPLC method, a foundational understanding of the analyte's physicochemical properties is crucial for effective method development and troubleshooting.
Chemical Structure:

Figure 1. Chemical Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Significance for HPLC Analysis |
| Molecular Formula | C₈H₆FNO₅[1] | Influences molecular weight and potential interactions with the stationary phase. |
| Molecular Weight | 215.14 g/mol [1][2] | Essential for mass spectrometry detection and calculating concentrations. |
| pKa | The pKa of similar nitrobenzoic acids is around 3.47.[3] | Critical for selecting the mobile phase pH to ensure consistent ionization and good peak shape. |
| Solubility | Moderately soluble in ethanol and chloroform.[2] | Guides the choice of sample diluent to ensure complete dissolution and compatibility with the mobile phase. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound, providing explanations and actionable solutions.
Common Chromatographic Problems
Q1: Why am I seeing significant peak tailing for my analyte?
A1: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system.[4][5] For an acidic compound like this compound, interactions with residual silanol groups on the silica-based stationary phase are a common cause.[4]
-
Scientific Explanation: At a mobile phase pH near the analyte's pKa, a mixed population of ionized and non-ionized forms exists. The ionized (anionic) form can interact strongly with any positively charged sites or active silanols on the column packing, leading to a skewed peak.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 2 units below the analyte's pKa (e.g., pH < 2.5). This ensures the carboxylic acid is fully protonated, minimizing silanol interactions.
-
Use a Deactivated Column: Employ an end-capped column or a column with a modern packing material specifically designed to shield residual silanols.
-
Check for Column Contamination: A buildup of strongly retained compounds can create active sites.[6] Flush the column with a strong solvent or, if necessary, replace it.[7]
-
Minimize Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short and narrow as possible to prevent band broadening.
-
Q2: My peaks are broad and resolution between the main peak and impurities is poor. What should I do?
A2: Poor resolution can stem from several factors including column inefficiency, suboptimal mobile phase composition, or improper injection conditions.[8][9][10]
-
Scientific Explanation: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). Any factor negatively impacting these parameters will degrade peak separation.[9]
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile or methanol) percentage. A lower organic content will increase retention and may improve separation between closely eluting peaks.
-
Consider a Different Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will increase run time.[10]
-
Check for Column Overload: Injecting too much sample can lead to broad, distorted peaks.[4] Try injecting a smaller volume or a more dilute sample.[6]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent weaker than or equal in strength to the initial mobile phase to prevent peak distortion.
-
Q3: I'm observing a noisy or drifting baseline. What are the likely causes?
A3: Baseline instability can be caused by issues with the mobile phase, detector, or pump.[11][12]
-
Scientific Explanation: A stable baseline is essential for accurate integration and quantification. Noise can be random (short-term fluctuations) or present as a drift (a gradual change in one direction).[11]
-
Troubleshooting Steps:
-
Degas the Mobile Phase: Dissolved air in the mobile phase can outgas in the system, causing pressure fluctuations and baseline noise.[7][11][13] Use an online degasser or sparge solvents with helium.
-
Check for Leaks: Leaks in the pump, injector, or fittings can cause pressure instability.[7]
-
Ensure Proper Solvent Mixing: Inadequate mixing of gradient mobile phases can lead to a wavy baseline.[11]
-
Clean the Detector Cell: Contamination in the detector flow cell can cause noise.[7] Flush with an appropriate strong solvent.
-
Check Detector Lamp: An aging detector lamp can result in decreased energy and increased noise.[7]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
III. Recommended HPLC Protocol for Purity Assessment
This section provides a detailed, step-by-step protocol for the purity analysis of this compound. This method is a starting point and may require optimization based on your specific instrumentation and impurity profile.
Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of analyte.[14][15]
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for pH adjustment.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the analyte is in a single, non-ionized form, leading to better peak shape.[15] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good separation for many aromatic compounds. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B | A gradient is recommended to ensure elution of any potential impurities with different polarities and to clean the column after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[15] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[10] |
| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance around 254 nm.[14][16] A DAD can be used to scan for the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume that helps to avoid column overload. |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates that could clog the column or tubing.[15]
System Suitability
Before running samples, it is essential to verify the performance of the chromatographic system. This is done by injecting the standard solution multiple times (typically 5 or 6 replicate injections) and evaluating the following parameters, with acceptance criteria guided by USP <621> and ICH guidelines.[17][18][19][20]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates injection precision. |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and closest impurity) | Ensures adequate separation of peaks. |
Analysis Procedure Workflow
Caption: A stepwise workflow for the HPLC analysis procedure.
Calculation of Purity
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
IV. Method Validation Considerations
Any new or modified HPLC method must be validated to ensure it is suitable for its intended purpose.[21][22] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[19][23]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[22]
-
Accuracy: The closeness of test results to the true value.[22]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[22] This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
V. References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Chromatography Today. (2023, March 7). What are the Reasons for Resolution Failure in HPLC? Retrieved from --INVALID-LINK--
-
United States Pharmacopeia. (2022). <621> Chromatography. USP-NF.
-
uHPLCs. (2025, August 29). How to Troubleshoot Baseline Noise in HPLC. Retrieved from --INVALID-LINK--
-
Alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved from --INVALID-LINK--
-
Waters. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column? Retrieved from --INVALID-LINK--
-
Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from --INVALID-LINK--
-
United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from --INVALID-LINK--
-
uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows. Retrieved from --INVALID-LINK--
-
Omega Scientific. (n.d.). Solving Common Errors in HPLC. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from --INVALID-LINK--
-
Mastelf. (2024, December 16). How to Handle Baseline Noise in HPLC for Accurate Results. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). HPLC Analysis of Nitroaromatic Compounds Using Ascentis® Express Biphenyl. Retrieved from --INVALID-LINK--
-
United States Pharmacopeia. (2021, November 19). <621> Chromatography. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-3-nitrobenzoic Acid. Retrieved from --INVALID-LINK--
-
ChemBK. (n.d.). 4-Fluoro-5-methoxy-2-nitro-benzoic acid methyl ester. Retrieved from --INVALID-LINK--
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from --INVALID-LINK--
-
Restek. (2014, March 11). [17] Troubleshooting HPLC- Tailing Peaks. Retrieved from --INVALID-LINK--
-
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from --INVALID-LINK--
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from --INVALID-LINK--
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MicroSolv. (n.d.). Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from --INVALID-LINK--
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Determination of 4-Methyl-3-Nitro-Benzoic Acid in Serum using High-Performance Liquid Chromatography (HPLC). Retrieved from --INVALID-LINK--
-
Chromatography Forum. (2006, August 14). para nitro benzoic acid analysis by HPLC. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from --INVALID-LINK--
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Retrieved from --INVALID-LINK--
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from --INVALID-LINK--
-
IRE Journals. (2019, August). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxy-5-nitrobenzaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 9). (PDF) DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Retrieved from --INVALID-LINK--
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Benzoic Acid. Retrieved from --INVALID-LINK--
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 16). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 4-Fluoro-2-methoxy-5-nitrobenzoic acid. Retrieved from --INVALID-LINK--
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 3. para nitro benzoic acid analysis by HPLC - Chromatography Forum [chromforum.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Blogs | Restek [discover.restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. Solving Common Errors in HPLC [omegascientific.com.sg]
- 11. uhplcs.com [uhplcs.com]
- 12. mastelf.com [mastelf.com]
- 13. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sigma-Aldrich [sigmaaldrich.com]
- 17. usp.org [usp.org]
- 18. agilent.com [agilent.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 22. actascientific.com [actascientific.com]
- 23. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid and Alternative Building Blocks in Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate success of a drug discovery program. Substituted benzoic acids, in particular, are foundational scaffolds in a vast array of pharmaceuticals. This guide provides an in-depth comparison of 4-Fluoro-5-methoxy-2-nitrobenzoic acid , a highly functionalized and reactive building block, with its close structural analogs: 4-Chloro-5-methoxy-2-nitrobenzoic acid and 4,5-Dimethoxy-2-nitrobenzoic acid . Our analysis focuses on the physicochemical properties, reactivity, and strategic applications of these molecules, supported by experimental principles and synthetic protocols, to inform the rational selection of building blocks in complex organic synthesis.
Introduction: The Strategic Importance of Substituted Nitrobenzoic Acids
Substituted nitrobenzoic acids are invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The electron-withdrawing nature of the nitro group, combined with the synthetic versatility of the carboxylic acid moiety, provides a powerful platform for molecular elaboration. The specific substitution pattern on the aromatic ring profoundly influences the molecule's reactivity, acidity, and steric profile. This compound has gained prominence as a key intermediate in the synthesis of targeted cancer therapies, such as the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib.[1] This application underscores the importance of understanding its chemical behavior in comparison to viable alternatives.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a building block is often guided by its fundamental physical and chemical properties. The interplay of the substituents in this compound and its analogs results in distinct characteristics that affect their handling, solubility, and reactivity.
| Property | This compound | 4-Chloro-5-methoxy-2-nitrobenzoic acid | 4,5-Dimethoxy-2-nitrobenzoic acid |
| CAS Number | 864293-50-5[2][3] | 18734-73-1[4] | 4998-07-6[5][6][7] |
| Molecular Formula | C₈H₆FNO₅[2][3] | C₈H₆ClNO₅[4] | C₉H₉NO₆[6] |
| Molecular Weight | 215.14 g/mol [2][8] | 231.59 g/mol [4] | 227.17 g/mol [5][6] |
| Appearance | Solid[2] | - | Yellow Crystalline Powder[5] |
| Predicted pKa | ~2.34 (for 4,5-dimethoxy-2-nitrobenzoic acid)[5] | ~1.9 (XLogP3)[4] | 2.34 ± 0.25[5] |
| Solubility | - | - | Insoluble in water; Soluble in DMSO and methanol[7][9] |
Key Insights:
-
Acidity: The presence of a nitro group ortho to the carboxylic acid significantly increases the acidity of all three compounds compared to benzoic acid (pKa ≈ 4.2). This is due to the "ortho effect," where steric hindrance from the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.[2][10][11][12][13] The strong electron-withdrawing inductive effect of the nitro group further stabilizes the resulting carboxylate anion.
-
Molecular Weight: The choice between the fluoro and chloro analogs may have implications for the overall molecular weight of the final product, a consideration in drug design to maintain "drug-like" properties.
-
Solubility: The dimethoxy analog's documented solubility in common organic solvents like DMSO and methanol suggests similar solubility profiles for the halo-analogs, which is important for reaction setup.[7][9]
Reactivity Analysis: The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in the chemical behavior of these building blocks lies in their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The carbon atom at the 4-position is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the ortho and para positions.
Figure 1: Reactivity comparison in SNAr reactions.
Mechanistic Causality:
In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is enhanced by electron-withdrawing groups that can delocalize the negative charge.
The leaving group ability in SNAr follows the order: F > Cl ≈ Br > I .[14] This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. The rationale is as follows:
-
Rate-Determining Step: The cleavage of the carbon-halogen bond is not the rate-determining step.[1][15] Instead, the formation of the Meisenheimer complex is the slow step.
-
Electronegativity Effect: Fluorine is the most electronegative halogen. Its strong inductive effect (-I) withdraws electron density from the carbon atom to which it is attached, making this carbon significantly more electrophilic and susceptible to nucleophilic attack.[16][17] This polarization accelerates the rate-determining addition step.
-
Leaving Group Expulsion: Although the C-F bond is the strongest carbon-halogen bond, its cleavage occurs in the fast, second step of the reaction, where the aromaticity of the ring is restored. This energetically favorable rearomatization overcomes the high bond energy of the C-F bond.
Therefore, This compound is the most reactive of the three analogs in SNAr reactions. The chloro analog is less reactive, and the dimethoxy analog is not suitable for SNAr at the 4-position as the methoxy group is not a viable leaving group under these conditions.
Synthetic Utility and Strategic Comparison
The choice between these building blocks depends on the specific synthetic strategy and desired outcome.
Figure 2: Decision-making flowchart for building block selection.
-
This compound: This is the building block of choice when high reactivity and efficiency in SNAr reactions are paramount. The enhanced electrophilicity of the C4 position allows for milder reaction conditions and often leads to higher yields and shorter reaction times compared to its chloro-analog. This is particularly advantageous in multi-step syntheses where overall yield is critical.
-
4-Chloro-5-methoxy-2-nitrobenzoic acid: While less reactive than the fluoro derivative, the chloro-analog can still be a viable and more cost-effective option for SNAr reactions. It may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields. Its use might be favored in process chemistry where raw material cost is a significant driver.
-
4,5-Dimethoxy-2-nitrobenzoic acid: This building block is suitable for synthetic routes where the methoxy groups are desired in the final product and no substitution at the 4-position is intended. It can be used in reactions involving the carboxylic acid or the nitro group, such as esterification, amidation, or reduction of the nitro group to an amine.[6]
Experimental Protocols
The following protocols provide a general framework for key transformations involving these building blocks. Researchers should optimize conditions for their specific substrates and setups.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is adapted for the highly reactive this compound. For the chloro-analog, higher temperatures and longer reaction times may be necessary.
Objective: To substitute the fluorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMSO to dissolve the solids.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid via Nitration
This protocol describes the nitration of 3,4-dimethoxybenzoic acid (veratric acid).
Objective: To introduce a nitro group at the 2-position of 3,4-dimethoxybenzoic acid.
Materials:
-
3,4-Dimethoxybenzoic acid (1.0 eq)
-
Nitric acid (20% aqueous solution)
-
Ice-water bath
Procedure:
-
To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).
-
Place the flask in an ice-bath and add nitric acid (50 mL, 20%).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, pour the mixture onto ice-water.
-
Filter the resulting solid, wash with water, and dry.
-
The crude product can be purified by silica gel column chromatography to afford 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid (yield ~77%).[8][18]
Conclusion
This compound stands out as a superior building block for synthetic routes that rely on efficient Nucleophilic Aromatic Substitution. Its enhanced reactivity, stemming from the high electronegativity of the fluorine atom, allows for milder reaction conditions and potentially higher yields compared to its chloro-analog. While 4-chloro-5-methoxy-2-nitrobenzoic acid may present a more economical alternative, its lower reactivity necessitates more stringent reaction conditions. 4,5-Dimethoxy-2-nitrobenzoic acid serves a different synthetic purpose, suitable for routes where the methoxy groups are retained and no substitution at the C4 position is required.
The rational selection among these building blocks, guided by an understanding of their distinct reactivity profiles and physicochemical properties, is essential for the strategic design and successful execution of complex synthetic campaigns in pharmaceutical research and development.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 4-Chloro-5-methoxy-2-nitrobenzoic acid | C8H6ClNO5 | CID 3622938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-Dimethoxy-2-nitrobenzoic acid CAS#: 4998-07-6 [m.chemicalbook.com]
- 6. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 8. 4-Chloro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
- 12. Ortho effect - Wikipedia [en.wikipedia.org]
- 13. Khan Academy [khanacademy.org]
- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid Analogs
This guide provides an in-depth technical comparison of 4-Fluoro-5-methoxy-2-nitrobenzoic acid and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for rational drug design. We will delve into synthetic strategies, compare key physicochemical and biological properties, and offer detailed, field-tested protocols.
Introduction: The Strategic Importance of Substituted Nitrobenzoic Acids
Substituted nitrobenzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for a wide array of biologically active molecules.[1] The strong electron-withdrawing nature of the nitro group, combined with the hydrogen bonding capabilities of the carboxylic acid, creates a unique electronic and structural landscape. This combination is frequently exploited in the design of kinase inhibitors, antimicrobial agents, and other therapeutics.[1][2] The parent compound of our study, this compound, is a key intermediate in the synthesis of high-profile pharmaceuticals, including third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][4]
The strategic placement of fluoro and methoxy substituents on the nitrobenzoic acid core profoundly influences the molecule's properties. Fluorine, a common bioisostere for hydrogen or a hydroxyl group, can enhance metabolic stability, binding affinity, and membrane permeability.[5][6] The methoxy group, a hydrogen bond acceptor and a potential metabolic hotspot, also significantly impacts molecular conformation and solubility.[7] Understanding the interplay of these substituents is paramount for optimizing drug candidates. This guide will explore these nuances through a comparative analysis of synthetically accessible analogs.
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound and its analogs can be approached through several strategic routes. The most common strategy involves the synthesis of a substituted aniline precursor, followed by its conversion to the desired benzoic acid.
Synthesis of the Key Intermediate: 4-Fluoro-2-methoxy-5-nitroaniline
A robust synthesis of the aniline precursor is critical. A well-established method involves the nitration of 4-fluoro-2-methoxyaniline.[8][9] This electrophilic aromatic substitution is directed by the activating methoxy and amino groups.
Caption: Electrophilic nitration of 4-fluoro-2-methoxyaniline.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline [8]
-
Reaction Setup: In a flask maintained at -15°C, dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid.
-
Nitration: Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid, ensuring the temperature remains below -10°C.
-
Reaction Monitoring: Stir the mixture at this temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice water. Adjust the pH to 8.0-9.0 with NaOH to precipitate the product.
-
Isolation: Filter the resulting yellow solid, wash with water, and dry to yield 4-fluoro-2-Methoxy-5-nitroaniline.
Conversion to this compound via the Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for converting the synthesized aniline to the target benzoic acid. This two-step process involves diazotization of the aniline followed by cyanation and subsequent hydrolysis of the resulting nitrile.[10][11][12]
Caption: The Sandmeyer reaction pathway from aniline to benzoic acid.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Dissolve 4-fluoro-2-methoxy-5-nitroaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.[13]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.[14]
-
Isolation of Nitrile: Extract the resulting nitrile with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Hydrolysis: Reflux the crude nitrile with an aqueous acid solution (e.g., 50% H2SO4) until TLC indicates the disappearance of the starting material.
-
Final Product Isolation: Cool the reaction mixture and collect the precipitated benzoic acid by filtration. Wash with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Comparative Analysis of Analogs
The choice of substituents on the nitrobenzoic acid scaffold is a critical decision in drug design. Below, we compare the parent compound with several key analogs to illustrate the impact of structural modifications.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Predicted) | Key Features & Rationale for Comparison |
| This compound | 215.14 | ~2.0 | The parent compound. The ortho-nitro group significantly increases acidity. The fluoro and methoxy groups modulate lipophilicity and metabolic stability. | |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid | 199.14 | ~2.1 | A close analog where the methoxy group is replaced by a methyl group. This substitution reduces hydrogen bond acceptor capability and increases lipophilicity, which can affect solubility and target binding. | |
| 4-Nitrobenzoic acid | 167.12 | 3.44 | A foundational analog lacking the fluoro and methoxy groups. Its properties serve as a baseline to evaluate the electronic and steric contributions of these substituents.[15] | |
| 3-Nitrobenzoic acid | 167.12 | 3.47 | A positional isomer of 4-nitrobenzoic acid. The meta-nitro group has a less pronounced acidifying effect compared to the para- and ortho-positions, highlighting the importance of substituent placement.[16] |
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds, particularly as kinase inhibitors, is highly dependent on their substitution pattern.
-
The Nitro Group: The 2-nitro group is a strong electron-withdrawing group that increases the acidity of the carboxylic acid.[1] This can be crucial for forming salt bridges or key hydrogen bonds with amino acid residues in an enzyme's active site.
-
The Fluoro Group: The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry.[6] The C-F bond is highly polarized and metabolically stable. Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation. Its replacement for a methoxy group can block oxidative metabolism.[7]
-
The Methoxy Group: The methoxy group is an electron-donating group that can influence the electron density of the aromatic ring. It can also act as a hydrogen bond acceptor. However, it is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a metabolic liability.[17]
Biological Evaluation Protocols
To quantitatively compare the biological activity of these analogs, standardized assays are essential. The following protocols are foundational for assessing their potential as anticancer agents.
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the ability of the compounds to inhibit the enzymatic activity of EGFR.
Caption: Workflow for a luminescent EGFR kinase assay.
Experimental Protocol: EGFR Kinase Assay [18]
-
Reagent Preparation: Prepare serial dilutions of the test analogs in a suitable kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR enzyme and a suitable peptide substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each analog concentration and determine the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Experimental Protocol: MTT Assay [19]
-
Cell Seeding: Seed cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test analogs and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Determine the concentration of each analog that inhibits cell viability by 50% (IC50).
Conclusion and Future Directions
The synthesis and comparative analysis of this compound and its analogs provide a clear framework for understanding the structure-activity relationships within this important class of compounds. The synthetic route, proceeding through a key aniline intermediate, is robust and adaptable for generating a diverse library of analogs.
Our comparative analysis highlights the profound impact of substituent choice and position on the physicochemical and biological properties of the nitrobenzoic acid scaffold. The interplay between the acid-strengthening ortho-nitro group and the modulating effects of the fluoro and methoxy substituents offers a rich design space for medicinal chemists.
Future work should focus on the synthesis of a broader range of analogs to further probe the SAR. This could include positional isomers, bioisosteric replacement of the methoxy group with other functionalities (e.g., small alkyl chains, trifluoromethoxy group), and exploration of different halogen substituents. A direct, head-to-head comparison of these analogs in both biochemical and cell-based assays will be crucial for the development of next-generation therapeutics based on this versatile scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 10. byjus.com [byjus.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 17. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Analysis of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid Reaction Products
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. 4-Fluoro-5-methoxy-2-nitrobenzoic acid is a versatile building block in medicinal chemistry, prized for its strategically placed functional groups that allow for diverse chemical modifications. Two of the most fundamental transformations this molecule undergoes are the reduction of its nitro group and the nucleophilic aromatic substitution (SNAr) of its fluorine atom. Verifying the success of these reactions and the purity of the resulting products hinges on a robust analytical workflow, with spectroscopic techniques forming the cornerstone of this process.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its key reaction products. We will explore the causal relationships between structural changes and their manifestations in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. By understanding these correlations, researchers can confidently identify their target molecules and troubleshoot synthetic pathways.
Section 1: Spectroscopic Profile of the Starting Material: this compound
Before delving into its reaction products, it is crucial to establish a baseline spectroscopic profile for the starting material, this compound. The interplay of the electron-withdrawing nitro and carboxylic acid groups, the electron-donating methoxy group, and the electronegative fluorine atom creates a unique electronic environment with distinct spectroscopic characteristics.
Key Spectroscopic Features
-
¹H NMR: The aromatic region is expected to show two doublets, corresponding to the two protons on the benzene ring. The proton ortho to the nitro group will be significantly downfield due to the nitro group's strong deshielding effect. The proton between the methoxy and fluorine substituents will also exhibit a distinct chemical shift and coupling to the adjacent fluorine atom. The methoxy group will present as a sharp singlet, typically around 3.9-4.1 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The carbon atoms will show characteristic shifts influenced by the attached functional groups. The carbon bearing the fluorine atom will appear as a doublet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be found in the 165-170 ppm range.
-
FTIR: The FTIR spectrum will be dominated by several key absorbances. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1][2]. The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, broad peak around 1700 cm⁻¹, and the O-H stretch will be a very broad band from 3300-2500 cm⁻¹.
-
Mass Spectrometry (MS): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is the expected base peak. Fragmentation analysis would likely show the loss of CO₂ (44 Da) from the carboxylate and the loss of the nitro group (NO₂, 46 Da)[3][4].
Section 2: Comparative Analysis of Reaction 1: Reduction of the Nitro Group
A foundational reaction in the functionalization of this molecule is the reduction of the electron-withdrawing nitro group to an electron-donating amino group, yielding 2-amino-4-fluoro-5-methoxybenzoic acid . This transformation dramatically alters the electronic landscape of the aromatic ring and, consequently, its spectroscopic properties.
dot graph "Reaction_1_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="4-Fluoro-5-methoxy-\n2-nitrobenzoic acid"]; Reaction [label="Nitro Group Reduction\n(e.g., H₂, Pd/C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Amino-4-fluoro-\n5-methoxybenzoic acid"]; Analysis [label="Spectroscopic Analysis\n(NMR, FTIR, MS)"];
Start -> Reaction [label="Reactant"]; Reaction -> Product [label="Product"]; Product -> Analysis [label="Characterization"]; } dot Caption: Workflow for the reduction of this compound.
Causality of Spectroscopic Changes
The conversion of a -NO₂ group to a -NH₂ group introduces a strong electron-donating group to the ring. This leads to increased electron density, particularly at the ortho and para positions, causing significant shielding effects observable in NMR spectroscopy. The introduction of N-H bonds and the removal of N-O bonds will also produce dramatic changes in the FTIR spectrum.
Comparative Spectroscopic Data: Nitro vs. Amino
| Spectroscopic Technique | This compound (Reactant) | 2-Amino-4-fluoro-5-methoxybenzoic Acid (Product) | Rationale for Change |
| ¹H NMR (Aromatic Protons) | More downfield shifts due to -NO₂ deshielding. | Significant upfield shifts (shielding) due to the electron-donating -NH₂ group. | The -NH₂ group increases electron density on the ring, shielding the aromatic protons. |
| ¹H NMR (-NH₂) | N/A | Broad signal, typically between 5-6 ppm (can vary). | Appearance of the new amino protons. |
| FTIR (N-O Stretch) | Strong, sharp peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹[1][2]. | Absent. | The nitro group has been removed. |
| FTIR (N-H Stretch) | N/A | Two distinct medium-intensity peaks around 3400-3250 cm⁻¹ (asymmetric and symmetric)[5]. | Appearance of the primary amine N-H bonds. |
| FTIR (N-H Bend) | N/A | Peak around 1650-1580 cm⁻¹[5]. | Appearance of the primary amine N-H bending vibration. |
| MS (Molecular Ion) | [M-H]⁻ at m/z ≈ 214.0 | [M-H]⁻ at m/z ≈ 184.0 | Mass difference of 30 Da corresponds to the replacement of NO₂ (46 Da) with NH₂ (16 Da). |
Experimental Protocol: Reduction of this compound
This protocol is adapted from established procedures for the reduction of similar nitroaromatic compounds.[6]
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-fluoro-5-methoxybenzoic acid, which can be further purified by recrystallization.
Section 3: Comparative Analysis of Reaction 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the ring is activated towards nucleophilic aromatic substitution by the ortho-nitro group. This allows for the displacement of fluoride by a variety of nucleophiles, providing a powerful method for introducing new functional groups. Here, we will consider the reaction with a secondary amine, piperidine , as a representative example, which would yield 5-methoxy-2-nitro-4-(piperidin-1-yl)benzoic acid .
dot graph "Reaction_2_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="4-Fluoro-5-methoxy-\n2-nitrobenzoic acid"]; Reaction [label="SNAr Reaction\n(+ Piperidine, Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="5-Methoxy-2-nitro-\n4-(piperidin-1-yl)benzoic acid"]; Analysis [label="Spectroscopic Analysis\n(NMR, FTIR, MS)"];
Start -> Reaction [label="Reactant"]; Reaction -> Product [label="Product"]; Product -> Analysis [label="Characterization"]; } dot Caption: Workflow for the SNAr reaction of this compound.
Causality of Spectroscopic Changes
Replacing the highly electronegative fluorine atom with a nitrogen-based nucleophile introduces significant changes. In NMR, the disappearance of C-F and H-F couplings is a key indicator of a successful reaction. New signals corresponding to the protons of the added nucleophile (piperidine in this case) will appear. The electronic environment of the aromatic protons will also be altered, leading to shifts in their resonances.
Comparative Spectroscopic Data: Fluoro vs. Piperidinyl
| Spectroscopic Technique | This compound (Reactant) | 5-Methoxy-2-nitro-4-(piperidin-1-yl)benzoic Acid (Product) | Rationale for Change |
| ¹H NMR (Aromatic Protons) | One aromatic proton signal will be a doublet of doublets due to coupling with fluorine. | Aromatic proton signals will be singlets or doublets (depending on the specific proton), but C-F coupling will be absent. | The fluorine atom has been replaced. |
| ¹H NMR (Aliphatic Region) | N/A | Multiple signals corresponding to the piperidine ring protons will appear, typically in the 1.5-3.5 ppm range. | Appearance of the new piperidinyl group. |
| ¹³C NMR | A carbon signal will appear as a large doublet due to one-bond C-F coupling. Other aromatic carbons may show smaller C-F couplings. | The large C-F doublet will be absent. New signals for the piperidine carbons will be present. | The C-F bond is replaced by a C-N bond. |
| ¹⁹F NMR | A signal corresponding to the aromatic fluorine will be present. | The ¹⁹F NMR spectrum will be blank. | The fluorine atom has been removed from the molecule. |
| MS (Molecular Ion) | [M-H]⁻ at m/z ≈ 214.0 | [M-H]⁻ at m/z ≈ 279.1 | Mass difference of 65.1 Da corresponds to the replacement of F (19.0 Da) with piperidine (84.1 Da) and loss of H. |
Experimental Protocol: SNAr Reaction with Piperidine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2-3 eq).
-
Nucleophile Addition: Add piperidine (1.5-2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Acidification & Extraction: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 4: Standard Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols for acquiring spectroscopic data are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be necessary compared to the ¹H NMR spectrum.
-
Data Processing: Fourier transform the resulting Free Induction Decay (FID). Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the dry sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet holder. Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution for injection.
-
Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Inject the sample. Acquire data in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the product. If using a high-resolution mass spectrometer, the exact mass can confirm the elemental composition.
Conclusion
The transformation of this compound through reactions like nitro group reduction and nucleophilic aromatic substitution results in predictable and significant changes in its spectroscopic fingerprint. A thorough understanding of how these chemical modifications influence NMR, FTIR, and MS data is indispensable for the modern synthetic chemist. By comparing the spectra of the reaction products against the starting material, and by understanding the underlying chemical principles, researchers can unambiguously confirm the identity and purity of their synthesized compounds, accelerating the pace of discovery and development.
References
- 1. quora.com [quora.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of Fluoronitrobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the fluoronitrobenzoic acid scaffold is a cornerstone for the synthesis of a multitude of complex molecules. The strategic placement of the fluoro, nitro, and carboxylic acid groups on the benzene ring gives rise to a fascinating array of isomers, each with a unique reactivity profile. This guide provides a comprehensive comparison of these isomers, delving into the electronic and steric factors that govern their behavior in chemical transformations, supported by theoretical principles and experimental insights.
The Isomers: A Landscape of Reactivity
The interplay of the electron-withdrawing nitro and fluoro groups, combined with the meta-directing carboxylic acid, creates a diverse family of fluoronitrobenzoic acid isomers. The relative positions of these substituents dictate the electrophilicity of the aromatic ring and the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr), the primary reaction of interest for these compounds.
While numerous isomers are theoretically possible, this guide will focus on the most commonly encountered and synthetically useful isomers:
-
2-Fluoro-3-nitrobenzoic acid
-
2-Fluoro-4-nitrobenzoic acid
-
2-Fluoro-5-nitrobenzoic acid
-
2-Fluoro-6-nitrobenzoic acid
-
3-Fluoro-2-nitrobenzoic acid
-
3-Fluoro-4-nitrobenzoic acid
-
3-Fluoro-5-nitrobenzoic acid
-
4-Fluoro-2-nitrobenzoic acid
-
4-Fluoro-3-nitrobenzoic acid
-
5-Fluoro-2-nitrobenzoic acid
Theoretical Underpinnings of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The reactivity of fluoronitrobenzoic acid isomers in SNAr reactions is fundamentally governed by the stability of the Meisenheimer complex, a negatively charged intermediate formed upon nucleophilic attack. The electron-withdrawing groups (EWG) – the nitro and fluoro substituents – play a crucial role in stabilizing this intermediate through their inductive (-I) and resonance (-M) effects.
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. Both fluorine and the nitro group are strongly electronegative and exert a significant -I effect. This effect is distance-dependent, diminishing as the distance from the reaction center increases.
-
Resonance Effect (-M): This involves the delocalization of electron density through the pi system of the aromatic ring. The nitro group has a powerful -M effect, especially when positioned ortho or para to the site of nucleophilic attack, as it can directly delocalize the negative charge of the Meisenheimer intermediate onto its oxygen atoms. Fluorine, while having a -I effect, also possesses a +M (electron-donating) resonance effect due to its lone pairs, but its -I effect is generally considered dominant in influencing the overall electron density of the ring. The carboxylic acid group is a deactivating group and an EWG, primarily through its -I effect, and it also exhibits a -M effect.
The rate-determining step in an SNAr reaction is typically the formation of the Meisenheimer complex.[1] Therefore, the isomers that can best stabilize this intermediate will exhibit the highest reaction rates.
Caption: Generalized mechanism for the Nucleophilic Aromatic Substitution (SNAr) of a fluoronitrobenzoic acid isomer.
Comparative Reactivity Analysis
High Reactivity Isomers:
Isomers with the nitro group positioned ortho or para to the fluorine atom are expected to be the most reactive. In these configurations, the strong -M effect of the nitro group can directly delocalize the negative charge that develops on the ring during nucleophilic attack.
-
4-Fluoro-2-nitrobenzoic acid & 2-Fluoro-4-nitrobenzoic acid: These isomers are anticipated to be highly reactive. The para-nitro group provides excellent resonance stabilization of the Meisenheimer intermediate.
-
2-Fluoro-6-nitrobenzoic acid & 5-Fluoro-2-nitrobenzoic acid: The ortho-nitro group also provides significant resonance stabilization. However, steric hindrance from the adjacent nitro and/or carboxylic acid groups could potentially influence the rate of nucleophilic attack.
Moderate Reactivity Isomers:
Isomers with the nitro group meta to the fluorine atom will be less reactive than their ortho/para counterparts. While the nitro group still exerts a strong -I effect, it cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance.
-
2-Fluoro-5-nitrobenzoic acid & 4-Fluoro-3-nitrobenzoic acid & 3-Fluoro-5-nitrobenzoic acid: In these isomers, the nitro group is meta to the fluorine. The reactivity will be lower than the ortho/para activated isomers.
Low Reactivity Isomers:
The position of the carboxylic acid group also influences reactivity, primarily through its -I effect and potential steric hindrance.
-
3-Fluoro-2-nitrobenzoic acid & 2-Fluoro-3-nitrobenzoic acid & 3-Fluoro-4-nitrobenzoic acid: The relative positioning of all three substituents in these isomers can lead to more complex electronic and steric interactions that may result in lower reactivity compared to the more activated isomers.
Table 1: Predicted Relative Reactivity of Fluoronitrobenzoic Acid Isomers in SNAr
| Isomer | Position of NO₂ relative to F | Expected Reactivity | Rationale |
| 4-Fluoro-2-nitrobenzoic acid | para | High | Strong -M and -I effects of NO₂ stabilize the Meisenheimer complex. |
| 2-Fluoro-4-nitrobenzoic acid | para | High | Strong -M and -I effects of NO₂ stabilize the Meisenheimer complex. |
| 2-Fluoro-6-nitrobenzoic acid | ortho | High | Strong -M and -I effects of NO₂. Potential for steric hindrance. |
| 5-Fluoro-2-nitrobenzoic acid | ortho | High | Strong -M and -I effects of NO₂. |
| 2-Fluoro-5-nitrobenzoic acid | meta | Moderate | -I effect of NO₂ is dominant; no direct resonance stabilization. |
| 4-Fluoro-3-nitrobenzoic acid | meta | Moderate | -I effect of NO₂ is dominant; no direct resonance stabilization. |
| 3-Fluoro-5-nitrobenzoic acid | meta | Moderate | -I effect of NO₂ is dominant; no direct resonance stabilization. |
| 3-Fluoro-2-nitrobenzoic acid | ortho | Moderate to Low | Complex interplay of steric and electronic effects. |
| 2-Fluoro-3-nitrobenzoic acid | meta | Moderate to Low | Complex interplay of steric and electronic effects. |
| 3-Fluoro-4-nitrobenzoic acid | meta | Moderate to Low | Complex interplay of steric and electronic effects. |
Experimental Protocols: A Practical Approach
The following protocols provide a general framework for performing and analyzing SNAr reactions with fluoronitrobenzoic acid isomers.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a typical procedure for the reaction of a fluoronitrobenzoic acid isomer with an amine nucleophile.
Caption: A typical workflow for the SNAr reaction of a fluoronitrobenzoic acid isomer with an amine.
Detailed Steps:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the chosen fluoronitrobenzoic acid isomer (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Addition of Base: Add a suitable base, for example, potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0-3.0 eq.), to the solution. The base acts as a scavenger for the HF that is formed during the reaction.
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Kinetic Analysis for Reactivity Comparison
To quantitatively compare the reactivity of different isomers, a kinetic study can be performed by monitoring the reaction progress over time.
Caption: Workflow for a kinetic study to compare the reactivity of fluoronitrobenzoic acid isomers.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of each fluoronitrobenzoic acid isomer and the chosen nucleophile in a suitable solvent at precisely known concentrations.
-
Temperature Control: Place the reaction vessel in a thermostated bath to maintain a constant temperature throughout the experiment.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the pre-heated solutions of the isomer and the nucleophile.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling and dilution with a cold solvent.
-
Analysis: Analyze the concentration of the starting material or the product in each quenched aliquot using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Data Processing: Plot the concentration of the reactant or product as a function of time. From the resulting kinetic trace, determine the initial reaction rate.
-
Rate Constant Calculation: Assuming pseudo-first-order conditions (if the nucleophile is in large excess), the rate constant (k) for each isomer can be calculated from the slope of the plot of ln([Reactant]) versus time. Comparing the rate constants will provide a quantitative measure of the relative reactivity of the isomers.
Conclusion
The reactivity of fluoronitrobenzoic acid isomers is a nuanced interplay of electronic and steric effects. Isomers with ortho- or para-nitro groups relative to the fluorine atom are the most activated towards nucleophilic aromatic substitution due to the powerful resonance stabilization of the Meisenheimer intermediate. While direct comparative kinetic data is sparse, a solid understanding of the underlying mechanistic principles allows for a rational prediction of their relative reactivities. This guide provides a theoretical framework and practical protocols to aid researchers in the selection and utilization of the appropriate fluoronitrobenzoic acid isomer for their synthetic endeavors.
References
A Comparative Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic Acid and 4-Chloro-5-methoxy-2-nitrobenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, particularly in the development of kinase inhibitors, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Among the myriad of available reagents, substituted nitrobenzoic acids serve as critical intermediates. This guide provides an in-depth technical comparison of two such key starting materials: 4-fluoro-5-methoxy-2-nitrobenzoic acid and 4-chloro-5-methoxy-2-nitrobenzoic acid . We will delve into their respective physicochemical properties, comparative reactivity in the cornerstone reaction of nucleophilic aromatic substitution (SNAr), and provide experimental insights to inform your synthetic strategy.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these two reagents is the first step in evaluating their suitability for a given synthetic protocol. The pertinent data is summarized below.
| Property | This compound | 4-Chloro-5-methoxy-2-nitrobenzoic acid |
| Molecular Formula | C₈H₆FNO₅ | C₈H₆ClNO₅ |
| Molecular Weight | 215.14 g/mol | 231.59 g/mol [1] |
| CAS Number | 864293-50-5 | 18734-73-1[1] |
| Appearance | Off-white to light yellow solid | White to off-white solid |
The Decisive Factor: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of both this compound and its 4-chloro analog lies in their susceptibility to nucleophilic aromatic substitution (SNAr). In this reaction, the halogen at the 4-position is displaced by a nucleophile, a critical step in the assembly of more complex molecules, such as the core structures of many kinase inhibitors.
The rate of an SNAr reaction is predominantly governed by two key factors: the electrophilicity of the aromatic ring and the ability of the leaving group to depart. The presence of the strongly electron-withdrawing nitro group at the 2-position and the methoxy group at the 5-position significantly activates the aromatic ring for nucleophilic attack in both molecules. Therefore, the primary differentiator in their reactivity is the nature of the halogen at the 4-position.
The "Halogen Effect" in SNAr
Contrary to the leaving group trends observed in aliphatic nucleophilic substitution (SN1 and SN2 reactions), where iodide is the best leaving group and fluoride is the poorest, the order is inverted in SNAr reactions. For SNAr, the typical leaving group ability is:
F > Cl > Br > I
This "element effect" is attributed to the two-step mechanism of the SNAr reaction. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex is the dominant factor in determining the reaction rate. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs in the second, faster step of the reaction and therefore does not significantly impact the overall reaction rate.
Therefore, from a theoretical standpoint, This compound is expected to be significantly more reactive than 4-chloro-5-methoxy-2-nitrobenzoic acid in SNAr reactions. This translates to potentially faster reaction times, milder reaction conditions, and higher yields.
Experimental Support and Synthetic Applications
Both 4-fluoro- and 4-chloro-5-methoxy-2-nitrobenzoic acid are pivotal intermediates in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a class of targeted cancer therapeutics.
Illustrative Synthetic Workflow: Synthesis of an N-Aryl Anthranilic Acid Intermediate
A common transformation involving these substrates is the reaction with an aniline to form an N-aryl anthranilic acid derivative. This core structure is found in numerous kinase inhibitors.
Caption: General workflow for the synthesis of a key intermediate for kinase inhibitors.
Experimental Protocol: A Representative SNAr Reaction
The following is a generalized protocol for the SNAr reaction of a 4-halo-5-methoxy-2-nitrobenzoic acid with an aromatic amine.
Materials:
-
This compound OR 4-Chloro-5-methoxy-2-nitrobenzoic acid (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the 4-halo-5-methoxy-2-nitrobenzoic acid, the substituted aniline, and the base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcomes and Causality:
When comparing the two substrates in this protocol, one would anticipate the following differences:
-
Reaction Time: The reaction with this compound is expected to proceed to completion significantly faster than the reaction with the 4-chloro analog.
-
Reaction Temperature: Due to its higher reactivity, the fluoro-derivative may allow for the use of a lower reaction temperature to achieve a comparable yield, which can be beneficial for sensitive substrates.
-
Yield: Under identical reaction conditions (time and temperature), the fluoro-compound is likely to provide a higher yield of the desired product.
The choice of base and solvent is also critical. A non-nucleophilic base is required to neutralize the generated hydrohalic acid without competing in the substitution reaction. Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic counter-ion of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.
Conclusion and Recommendations
The choice between this compound and 4-chloro-5-methoxy-2-nitrobenzoic acid in a synthetic campaign should be guided by a balance of reactivity, cost, and availability.
-
For reactions where high reactivity is paramount , such as with weakly nucleophilic amines or when milder reaction conditions are required to preserve sensitive functional groups, This compound is the superior choice . Its enhanced electrophilicity at the site of substitution leads to faster reaction rates and often higher yields.
-
In situations where cost is a primary driver and the nucleophile is sufficiently reactive , 4-chloro-5-methoxy-2-nitrobenzoic acid may be a viable alternative . However, be prepared for potentially longer reaction times, higher temperatures, and the possibility of lower yields.
Ultimately, the decision rests on the specific requirements of the synthetic target and the overall process economics. For early-stage drug discovery and process development where efficiency and yield are critical, the higher reactivity of the fluoro-derivative often justifies its use.
Caption: Decision-making flowchart for selecting the appropriate halo-substituted benzoic acid.
References
A Senior Application Scientist's Guide to Heterocyclic Synthesis: Benchmarking 4-Fluoro-5-methoxy-2-nitrobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the quinazoline core is a privileged structure, forming the basis of numerous therapeutic agents, including potent anticancer drugs like Gefitinib and Erlotinib.[1][2] The strategic introduction of substituents onto this scaffold is critical for modulating pharmacological activity. This guide provides an in-depth technical comparison of 4-Fluoro-5-methoxy-2-nitrobenzoic acid as a precursor for 6-fluoro-7-methoxy-substituted quinazolinones, benchmarked against the more conventional 4,5-dimethoxy-2-nitrobenzoic acid.
The Strategic Importance of Fluorine in Medicinal Chemistry
The choice of starting material in a synthetic route is a critical decision that influences not only the efficiency of the synthesis but also the properties of the final compound. The fluorine atom in this compound is of particular strategic importance in drug design. Its high electronegativity and small size can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and membrane permeability, without introducing significant steric bulk. This makes fluoro-substituted heterocycles highly desirable in drug discovery programs.
Synthetic Workflow Overview
The synthesis of 6,7-disubstituted quinazolin-4(3H)-ones from substituted 2-nitrobenzoic acids generally follows a two-step process: reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source, such as formamide. This cyclization is a variation of the well-established Niementowski quinazoline synthesis.[3][4]
Caption: General workflow for the synthesis of quinazolin-4(3H)-ones.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-7-methoxyquinazolin-4(3H)-one from this compound
This protocol is adapted from established methods for the synthesis of similarly substituted quinazolinones.[5]
Step 1a: Reduction of this compound
-
Rationale: The reduction of the nitro group to an amine is the essential first step to enable the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 2-Amino-4-fluoro-5-methoxybenzoic acid. This intermediate is often used in the next step without further purification.
-
Step 1b: Cyclization to 6-Fluoro-7-methoxyquinazolin-4(3H)-one
-
Rationale: The Niementowski reaction provides a direct route to the quinazolinone core by heating the anthranilic acid derivative with an amide, in this case, formamide, which also serves as the solvent.[4]
-
Procedure:
-
The crude 2-Amino-4-fluoro-5-methoxybenzoic acid from the previous step is mixed with an excess of formamide.
-
The mixture is heated to 160-170°C for several hours, with the progress of the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or an ice-water mixture.
-
The solid precipitate is collected by filtration, washed with water, and then a small amount of cold ethanol to remove residual formamide.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure 6-Fluoro-7-methoxyquinazolin-4(3H)-one.
-
Protocol 2: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one from 4,5-Dimethoxy-2-nitrobenzoic acid (Alternative Method)
This protocol is based on well-documented procedures for the synthesis of this important intermediate.[6][7]
Step 2a: Reduction of 4,5-Dimethoxy-2-nitrobenzoic acid
-
Rationale: Similar to Protocol 1, the nitro group must first be reduced. Here, sodium dithionite ("hydrosulfite") offers a non-catalytic, metal-free alternative for the reduction.
-
Procedure:
-
4,5-Dimethoxy-2-nitrobenzoic acid (1.0 eq) is dissolved in a mixture of aqueous ammonia and water.
-
The solution is heated, and sodium dithionite is added portion-wise. The reaction is typically exothermic.
-
After the addition is complete, the reaction is stirred at an elevated temperature (e.g., 60-70°C) for a period to ensure complete reduction.
-
The reaction mixture is then cooled and acidified (e.g., with acetic acid) to precipitate the 2-Amino-4,5-dimethoxybenzoic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Step 2b: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one
-
Rationale: The cyclization follows the same principle as in Protocol 1, utilizing formamide to form the pyrimidine ring of the quinazolinone.
-
Procedure:
-
2-Amino-4,5-dimethoxybenzoic acid (1.0 eq) is heated with an excess of formamide at approximately 140-150°C for several hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled.
-
The product is precipitated by the addition of water, collected by filtration, washed with water, and dried to yield 6,7-Dimethoxyquinazolin-4(3H)-one.
-
Comparative Analysis
The choice between these two starting materials will depend on the specific goals of the synthesis, including the desired final product and the importance of factors like yield, cost, and the potential for further diversification.
Caption: Decision logic for selecting the optimal precursor.
| Feature | This compound | 4,5-Dimethoxy-2-nitrobenzoic acid | Analysis |
| Product | 6-Fluoro-7-methoxyquinazolin-4(3H)-one | 6,7-Dimethoxyquinazolin-4(3H)-one | The fluoro-substituent offers significant potential for medicinal chemistry applications due to its favorable effects on drug properties. |
| Reduction Step | Typically requires catalytic hydrogenation (e.g., H₂/Pd-C). | Can be reduced with reagents like sodium dithionite. | Catalytic hydrogenation is generally cleaner but involves handling flammable gas and a precious metal catalyst. Dithionite is cheaper but can lead to more aqueous waste. |
| Cyclization Step | Expected to proceed similarly to the dimethoxy analog. The electron-withdrawing nature of fluorine may slightly decrease the nucleophilicity of the aniline intermediate, potentially requiring slightly more forcing conditions. | Well-established, high-yielding reaction. | The difference in reactivity is likely to be minor and manageable by adjusting reaction time or temperature. |
| Overall Yield | Expected to be good to excellent, comparable to the dimethoxy analog. | Generally high yields are reported in the literature.[6] | Both routes are synthetically viable and expected to provide good overall yields. |
| Cost & Availability | Generally more expensive and less readily available than the dimethoxy analog. | Relatively inexpensive and widely available from commercial suppliers. | For large-scale synthesis, the cost of the starting material could be a significant factor. |
| Further Functionalization | The C-F bond is generally stable, but the quinazolinone core can be further functionalized, for example, by chlorination at the 4-position for subsequent nucleophilic aromatic substitution.[8] | The methoxy groups can be selectively demethylated to provide hydroxyl groups for further elaboration, a common strategy in the synthesis of Gefitinib.[9] | Both products are versatile intermediates for the synthesis of more complex molecules. |
Conclusion and Future Perspectives
Both this compound and 4,5-Dimethoxy-2-nitrobenzoic acid are effective precursors for the synthesis of medicinally relevant 6,7-disubstituted quinazolin-4(3H)-ones.
-
This compound is the precursor of choice when the introduction of a fluorine atom at the 6-position of the quinazoline core is desired for its potential to enhance the pharmacological properties of the final compound. While the starting material may be more costly, the potential benefits in a drug discovery context can outweigh this drawback.
-
4,5-Dimethoxy-2-nitrobenzoic acid represents a more classical and cost-effective route to 6,7-dimethoxy-substituted quinazolinones. Its utility is well-established, particularly as a key intermediate in the synthesis of drugs like Gefitinib, where the methoxy groups are later functionalized.
The selection between these two building blocks should be guided by a careful consideration of the long-term objectives of the research program, balancing the cost and efficiency of the synthesis against the desired properties and potential for diversification of the target molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. ukm.my [ukm.my]
- 9. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
The Strategic Utility of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid and Its Isomers in Modern Medicinal Chemistry: A Comparative Guide
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are prized for their ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated synthons, substituted nitrobenzoic acids serve as versatile intermediates for the construction of complex heterocyclic systems that are prevalent in many targeted therapies.
This guide provides an in-depth technical comparison of 4-Fluoro-5-methoxy-2-nitrobenzoic acid and its closely related isomers. Through case studies of prominent kinase inhibitors and other pharmaceuticals, we will validate the utility of this structural motif, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to demonstrate the practical application of these critical building blocks.
The Chemical Landscape: A Comparison of Key Isomers
The precise arrangement of substituents on the phenyl ring dramatically influences the reactivity and synthetic utility of fluoronitrobenzoic acid derivatives. While this compound is a valuable reagent in its own right, its utility is best understood in the context of its isomers, which have found significant application in the synthesis of blockbuster drugs.
Below is a comparative analysis of this compound and two of its most notable isomers: 4-Fluoro-2-methoxy-5-nitroaniline and 4-Fluoro-2-methoxy-5-nitrophenol.
| Feature | This compound | 4-Fluoro-2-methoxy-5-nitroaniline | 4-Fluoro-2-methoxy-5-nitrophenol |
| CAS Number | 864293-50-5[1] | 1073443-42-2 | 935286-13-8[2] |
| Molecular Formula | C₈H₆FNO₅[1] | C₇H₇FN₂O₃ | C₇H₆FNO₄[2] |
| Molecular Weight | 215.14 g/mol | 186.14 g/mol | 187.13 g/mol [2] |
| Key Application | Synthesis of heterocyclic scaffolds (e.g., quinazolinones, benzimidazoles) | Intermediate for Osimertinib (EGFR inhibitor)[3] | Intermediate for Linzagolix (GnRH antagonist)[2] |
| Reactivity Profile | Carboxylic acid allows for amide bond formation; nitro group can be reduced to an amine for subsequent cyclization. | Aniline nitrogen acts as a nucleophile in substitution reactions. | Phenolic hydroxyl can be used for ether synthesis. |
This table highlights how a simple positional change of the functional groups leads to distinct applications in medicinal chemistry, underscoring the importance of selecting the appropriate isomer for a specific synthetic strategy.
Case Study 1: The Role of 4-Fluoro-2-methoxy-5-nitroaniline in the Synthesis of Osimertinib
Osimertinib (Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that has transformed the treatment of non-small cell lung cancer (NSCLC). Its synthesis relies on the strategic use of 4-fluoro-2-methoxy-5-nitroaniline as a key building block.
The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the aniline nitrogen of 4-fluoro-2-methoxy-5-nitroaniline attacks a chlorinated pyrimidine core. This reaction is a critical step in assembling the core structure of Osimertinib.
Experimental Protocol: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
This protocol is adapted from patent literature and demonstrates the coupling of the key intermediates.
Materials:
-
3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole
-
4-fluoro-2-methoxy-5-nitroaniline
-
Methanesulfonic acid
-
1,4-Dioxane
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours.
-
DIPEA (2.2 eq) is added to the reaction mixture.
-
The resulting mixture is filtered and then dried under vacuum to yield the desired product.
This reaction robustly provides the coupled product in high yield (approximately 90%), demonstrating the efficiency of using 4-fluoro-2-methoxy-5-nitroaniline in this key synthetic step.[4]
Case Study 2: 4-Fluoro-2-methoxy-5-nitrophenol in the Synthesis of Linzagolix
Linzagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist used for the treatment of uterine fibroids. The synthesis of this complex molecule utilizes 4-Fluoro-2-methoxy-5-nitrophenol as a crucial starting material.[2]
The phenolic hydroxyl group of 4-Fluoro-2-methoxy-5-nitrophenol provides a handle for further elaboration of the molecule, typically through etherification reactions, while the nitro and fluoro groups can be manipulated in subsequent synthetic steps.
References
- 1. This compound | 864293-50-5 [chemicalbook.com]
- 2. US20220081413A1 - Synthesis of quinazoline compounds - Google Patents [patents.google.com]
- 3. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]
- 4. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]
A Researcher's Guide to Comparative Computational Analysis of Substituted Nitrobenzoic Acids
Welcome to an in-depth exploration of the computational chemistry of substituted nitrobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage computational tools to understand and predict the properties of this important class of molecules. Substituted nitrobenzoic acids are not only key intermediates in the synthesis of pharmaceuticals and dyes but also exhibit a wide range of biological activities, making them a focal point of medicinal chemistry research.[1] The strategic placement of substituents on the nitrobenzoic acid core allows for the fine-tuning of their electronic and physicochemical properties, which in turn dictates their reactivity and biological function.
This guide will provide a comprehensive, step-by-step workflow for performing comparative computational studies on these molecules using Density Functional Theory (DFT). We will delve into the theoretical underpinnings of the chosen computational methods, justify the selection of specific functionals and basis sets, and present a detailed protocol for calculating and analyzing key molecular properties. By following this guide, you will be equipped to generate reliable in silico data to compare and contrast various substituted nitrobenzoic acids, enabling you to make informed decisions in your research and development endeavors.
The "Why": Theoretical Foundations for Our Computational Approach
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[2] DFT is favored for its balance of accuracy and computational efficiency, making it well-suited for studying the nuanced electronic effects within substituted aromatic systems like nitrobenzoic acids.
The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density. This is a significant departure from traditional wavefunction-based methods, as it simplifies the many-body problem of interacting electrons. The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. For organic molecules, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional has consistently demonstrated a good balance of accuracy and computational cost.[2]
To describe the spatial distribution of electrons, we employ a basis set. The 6-311++G(d,p) basis set is a popular choice that provides a robust description of the electronic structure for molecules containing first and second-row elements. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs of electrons on oxygen and nitrogen atoms, as well as the potential for hydrogen bonding. The polarization functions ("(d,p)") allow for greater flexibility in describing the shape of the electron clouds, which is essential for capturing the subtle electronic effects of different substituents.
The "How": A Step-by-Step Computational Workflow
Our computational investigation will follow a systematic workflow designed to yield a comprehensive set of data for each substituted nitrobenzoic acid. This process ensures that the calculated properties are derived from a stable, low-energy conformation of the molecule.
References
Analysis of reaction outcomes using different isomers of fluoromethoxy-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. It dictates the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. The fluoromethoxy-nitrobenzoic acids, a class of trisubstituted benzene derivatives, offer a compelling platform for molecular design due to the interplay of their distinct electronic and steric characteristics. However, the selection of a specific isomer is a critical decision that can significantly influence the outcome of a synthetic sequence.
This guide provides an in-depth analysis of the anticipated reaction outcomes using different hypothetical, yet plausible, isomers of fluoromethoxy-nitrobenzoic acid. In the absence of direct comparative studies, this analysis is grounded in the fundamental principles of physical organic chemistry and supported by experimental data from closely related substituted benzoic acids. We will explore how the positional isomerism of the fluoro, methoxy, and nitro groups governs the reactivity of the aromatic ring and the carboxylic acid moiety, thereby providing a predictive framework for researchers in their synthetic endeavors.
The Isomers in Focus: A Structural Overview
For the purpose of this comparative analysis, we will consider three representative isomers of fluoromethoxy-nitrobenzoic acid:
-
Isomer A: 4-Fluoro-3-methoxy-5-nitrobenzoic acid
-
Isomer B: 2-Fluoro-5-methoxy-4-nitrobenzoic acid
-
Isomer C: 3-Fluoro-4-methoxy-5-nitrobenzoic acid
The selection of these isomers allows for a comprehensive examination of the synergistic and antagonistic effects of the substituents on key reaction pathways.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of each isomer is intrinsically linked to its electronic properties and acidity. The interplay of the inductive and resonance effects of the fluoro, methoxy, and nitro groups determines the electron density distribution within the aromatic ring and the acidity of the carboxylic acid proton.
Table 1: Predicted Physicochemical Properties of Fluoromethoxy-nitrobenzoic Acid Isomers
| Property | Isomer A (4-Fluoro-3-methoxy-5-nitro) | Isomer B (2-Fluoro-5-methoxy-4-nitro) | Isomer C (3-Fluoro-4-methoxy-5-nitro) | Rationale |
| Predicted pKa | Moderately acidic | Most acidic | Acidic | The acidity is enhanced by the electron-withdrawing nitro and fluoro groups. Isomer B is predicted to be the most acidic due to the "ortho effect" of the fluorine, which can force the carboxylic acid out of the plane of the ring, facilitating deprotonation[1]. |
| Ring Activation | Highly deactivated | Deactivated | Deactivated | All three isomers have at least two strong electron-withdrawing groups (nitro and fluoro), rendering the ring significantly deactivated towards electrophilic aromatic substitution. |
| Solubility | Moderate | Moderate | Moderate | The presence of the polar nitro and carboxylic acid groups suggests moderate solubility in polar organic solvents. |
Comparative Analysis of Key Reaction Outcomes
We will now delve into a comparative analysis of the expected outcomes for three common reaction types in organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Reduction of the Nitro Group, and Amide Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group, a powerful electron-withdrawing substituent, activates the aromatic ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group, such as a fluorine atom.
Isomer A (4-Fluoro-3-methoxy-5-nitrobenzoic acid):
-
Expected Outcome: High reactivity towards SNAr at the C-4 position (where the fluorine is located). The nitro group is para to the fluorine, and the methoxy and carboxylic acid groups are ortho, all contributing to the activation of this position for nucleophilic attack.
-
Causality: The strong electron-withdrawing effect of the nitro group via resonance and induction significantly stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in SNAr reactions[2][3]. The fluorine atom itself, despite being a poor leaving group in other contexts, is excellent for SNAr due to its high electronegativity, which further polarizes the C-F bond[4].
Isomer B (2-Fluoro-5-methoxy-4-nitrobenzoic acid):
-
Expected Outcome: High reactivity towards SNAr at the C-2 position. The nitro group is para to the fluorine, providing strong activation.
-
Causality: Similar to Isomer A, the para-relationship between the nitro group and the fluorine atom is the dominant factor in activating the ring for SNAr[5].
Isomer C (3-Fluoro-4-methoxy-5-nitrobenzoic acid):
-
Expected Outcome: Lower reactivity towards SNAr compared to Isomers A and B. The fluorine atom is meta to the nitro group.
-
Causality: The activating effect of the nitro group is significantly diminished when it is meta to the leaving group, as it cannot effectively stabilize the Meisenheimer intermediate through resonance[2]. While the inductive effect of the nitro group is still present, the lack of resonance stabilization leads to a higher activation energy for the reaction.
Experimental Protocol: A Generalized Approach for SNAr
A detailed, step-by-step methodology for a typical SNAr reaction is provided below.
Objective: To substitute the fluorine atom with an amine.
Materials:
-
Fluoromethoxy-nitrobenzoic acid isomer (1 equivalent)
-
Amine nucleophile (1.2 equivalents)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (e.g., K₂CO₃, Et₃N) (2 equivalents)
Procedure:
-
Dissolve the fluoromethoxy-nitrobenzoic acid isomer in the aprotic polar solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Diagram of the SNAr Workflow
Caption: A generalized workflow for the nucleophilic aromatic substitution of fluoromethoxy-nitrobenzoic acid isomers.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals. The choice of reducing agent is critical to avoid unwanted side reactions with the carboxylic acid and fluoro groups.
Expected Outcome for all Isomers (A, B, and C):
-
The nitro group can be selectively reduced to an amine using various reagents. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., SnCl₂, Fe/HCl)[6][7].
-
The relative positions of the other substituents are not expected to significantly alter the feasibility of this reduction. However, steric hindrance around the nitro group could potentially affect the reaction rate. For instance, in Isomer A, the two ortho substituents (methoxy and carboxylic acid) might slightly hinder the approach of the catalyst or reagent compared to Isomers B and C.
Experimental Protocol: Selective Nitro Group Reduction
Objective: To reduce the nitro group to an amine.
Materials:
-
Fluoromethoxy-nitrobenzoic acid isomer (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend the fluoromethoxy-nitrobenzoic acid isomer in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amino-fluoromethoxy-benzoic acid by recrystallization or column chromatography.
Diagram of the Nitro Reduction Logical Relationship
Caption: The reduction of the nitro group to an amine is a key transformation.
Amide Coupling
The carboxylic acid functionality of these isomers is readily available for amide bond formation, a cornerstone of medicinal chemistry. The electronic nature of the aromatic ring can influence the reactivity of the carboxylic acid.
Expected Outcome for all Isomers (A, B, and C):
-
All three isomers are expected to undergo amide coupling reactions with amines in the presence of a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
The acidity of the carboxylic acid, influenced by the electron-withdrawing substituents, can affect the ease of activation. Isomer B, being the most acidic, might require slightly milder conditions for activation. However, for most standard coupling protocols, all isomers should react efficiently.
-
The steric environment around the carboxylic acid could play a more significant role. In Isomer B, the ortho-fluoro group may introduce some steric hindrance, potentially requiring longer reaction times or slightly higher temperatures for bulky amines.
Experimental Protocol: Amide Coupling
Objective: To form an amide bond with a primary amine.
Materials:
-
Fluoromethoxy-nitrobenzoic acid isomer (1 equivalent)
-
Primary amine (1.1 equivalents)
-
Coupling agent (e.g., HATU) (1.2 equivalents)
-
Base (e.g., DIPEA) (2 equivalents)
-
Anhydrous DMF
Procedure:
-
Dissolve the fluoromethoxy-nitrobenzoic acid isomer in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary amine and the base (DIPEA) to the solution.
-
In a separate flask, dissolve the coupling agent (HATU) in anhydrous DMF.
-
Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the amide product by column chromatography or recrystallization.
Conclusion: Isomer Selection as a Strategic Tool
The choice of a specific fluoromethoxy-nitrobenzoic acid isomer is a strategic decision that should be guided by the intended synthetic transformations.
-
For reactions where nucleophilic aromatic substitution of the fluorine atom is the key step, Isomers A and B are the preferred candidates due to the activating effect of the para-nitro group.
-
When the primary goal is to utilize the molecule as a scaffold for amide coupling followed by other transformations, all isomers are viable, with minor considerations for the steric environment around the carboxylic acid in Isomer B .
-
The reduction of the nitro group is a robust transformation that can be effectively performed on all three isomers, providing access to the corresponding anilines, which are versatile intermediates for further functionalization.
By understanding the interplay of substituent effects on the reactivity of these isomers, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in the development of novel molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 6. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it : [allen.in]
- 7. One moment, please... [chemistrytalk.org]
Safety Operating Guide
4-Fluoro-5-methoxy-2-nitrobenzoic acid proper disposal procedures
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-5-methoxy-2-nitrobenzoic acid. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Core Principle: Hazardous Waste Management
This compound, due to its chemical properties, must be managed as hazardous chemical waste.[1] Disposal into sanitary sewers (down the drain) or as regular solid waste (trash) is strictly prohibited.[2][3] The overarching goal is to ensure this material is collected, stored, and disposed of in a manner that complies with federal and local regulations, such as those set by the Environmental Protection Agency (EPA).[1][4]
Hazard Identification: The "Why" Behind the Procedure
While specific toxicological data for this exact compound is limited, its structural motifs—a nitro group, a fluorinated aromatic ring, and a carboxylic acid—suggest potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.[6][8]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers from the point of waste generation to its final collection by environmental health and safety (EHS) professionals.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE. This is the first line of defense against chemical exposure.
-
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or, preferably, safety goggles.[6]
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
-
Causality: The primary routes of exposure for a compound like this are dermal (skin) and ocular (eye) contact.[5][6] Proper PPE creates a barrier, mitigating the risk of irritation or absorption.
Step 2: Waste Container Selection and Segregation
Choosing the correct container and segregating the waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
For Solid Waste (e.g., contaminated gloves, weigh paper, pure compound):
-
For Liquid Waste (e.g., solutions containing the compound):
-
Use a chemically compatible, leak-proof container with a screw-on cap.[9][10] Glass or high-density polyethylene (HDPE) carboys are common. Food-grade containers like milk jugs are never acceptable.[1]
-
Ensure the container is compatible with the solvent used. For example, acids should never be put into steel containers.[10]
-
-
Segregation is Key: Do not mix this waste stream with other, incompatible wastes. Specifically, keep acidic waste separate from bases, and oxidizing agents separate from reducing agents.[10]
Step 3: Waste Labeling
Proper labeling is a strict regulatory requirement and essential for safety.[4]
-
Action: Affix a hazardous waste label to the container before adding any waste.
-
Required Information on the Label:
Step 4: Waste Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][10]
-
Procedure:
-
Add waste to the properly labeled container.
-
Keep the container securely capped at all times, except when adding waste.[3][9][10] This prevents the release of vapors and protects against spills.
-
Do not fill liquid containers beyond 90% capacity (or leave at least one inch of headroom) to allow for thermal expansion.[10]
-
Store the container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[4]
-
Use secondary containment (like a lab tray or dishpan) to capture any potential leaks from the primary container.[9]
-
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste; final disposal is carried out by trained professionals.
-
Action: Once the waste container is full or has been in the SAA for the maximum allowed time (typically 90 days for large quantity generators), arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[4][9]
-
Trustworthiness: This final step ensures the "cradle-to-grave" management of the hazardous material, as mandated by the EPA, protecting both human health and the environment.[1]
Disposal Workflow Visualization
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Procedural workflow for the safe disposal of chemical waste.
Quantitative Data and Protocol Summary
| Step | Protocol Action | Key Rationale & Quantitative Limits |
| 1. PPE | Wear nitrile gloves, safety goggles, and a lab coat. | Prevents skin/eye irritation and chemical exposure.[5][6] |
| 2. Container | Use a leak-proof, compatible container with a screw cap. | Prevents spills and reactions. Corks and parafilm are not acceptable closures.[9] |
| 3. Labeling | Apply a "Hazardous Waste" label with the full chemical name. | Ensures clear identification and compliance with EPA regulations.[4] |
| 4. Storage | Store in a designated Satellite Accumulation Area (SAA). | Keeps waste secure and near the point of generation.[10] |
| 5. Volume | Fill liquid containers to a maximum of 90% capacity. | Allows for vapor expansion and prevents spills from temperature changes.[10] |
| 6. Time | Request pickup before 90 days (for LQGs). | Adheres to regulatory accumulation time limits.[4][9] |
| 7. Disposal | Arrange for pickup by trained EHS personnel. | Ensures final disposal is handled safely and legally.[1] |
References
- 1. pfw.edu [pfw.edu]
- 2. acs.org [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of 4-Fluoro-5-methoxy-2-nitrobenzoic acid
For the modern researcher, chemist, and drug development professional, the introduction of novel chemical entities into the workflow is a constant. Among these, functionalized aromatic compounds like 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS No. 864293-50-5) are pivotal building blocks. The presence of a nitro group, a fluorine atom, and a carboxylic acid moiety on a benzene ring imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules. However, these same functional groups necessitate a robust and well-informed approach to safety.
This guide moves beyond a simple checklist of precautions. It is designed to provide a deep, mechanistic understanding of the potential hazards associated with this compound and to outline a self-validating system of protocols for its safe handling, storage, and disposal. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Chemistry of the Hazard
Structural Analogues Analysis:
| Compound | Key Hazards Identified in SDS |
| 2-Nitrobenzoic acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| 4-Nitrobenzoic acid | Harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] |
| 5-Methoxy-2-nitrobenzoic acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] |
| 2-Fluoro-5-nitrobenzoic acid | Causes skin irritation and serious eye irritation. |
| 5-Fluoro-2-methoxybenzoic acid | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6] |
Based on this data, it is prudent to assume that This compound is a solid that:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation if inhaled as a dust.
-
May be harmful if swallowed.
The nitro group, in particular, can lead to the formation of methemoglobin in the blood upon absorption, which impairs oxygen transport. While acute toxicity data is not available, chronic exposure to aromatic nitro compounds should be minimized.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing.[6] | Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation. |
| Hand Protection | Butyl rubber gloves are highly recommended for handling nitro compounds. Neoprene gloves can also be a suitable alternative. Always consult the glove manufacturer's compatibility data. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation. Butyl rubber offers excellent protection against a wide range of chemicals, including nitro compounds. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat. | Protects the wearer's clothing and skin from contamination. |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved P2 particulate filter respirator is recommended.[1] All work with the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure. | Prevents the inhalation of airborne particles, which can cause respiratory tract irritation. |
Safe Handling and Storage: A Protocol for Procedural Integrity
Adherence to strict handling and storage protocols is fundamental to a safe laboratory environment.
Handling:
-
Engineering Controls: All weighing and transfer operations involving the solid compound must be conducted in a properly functioning chemical fume hood.[4] This is the primary method for minimizing inhalation exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][5] Immediately remove and launder any contaminated clothing.[1]
-
Avoid Ingestion: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.
Storage:
-
Store in a tightly closed, properly labeled container.[4]
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5]
Emergency Procedures: Preparedness and Rapid Response
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[1][7] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3] For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Disposal Plan: Environmental Responsibility
The disposal of this compound and its waste must be conducted in strict accordance with all local, national, and international regulations.[1]
-
Waste Characterization: The waste is considered hazardous due to its irritant properties and the presence of halogenated and nitro-aromatic functionalities.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.[1]
-
Disposal Route: The primary disposal method should be through a licensed professional waste disposal service. Incineration in a permitted hazardous waste incinerator is a common and effective method for the destruction of halogenated organic compounds.
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and procedural flow for safely working with this compound.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
By internalizing and consistently applying these principles and protocols, researchers can confidently and safely unlock the synthetic potential of this compound, driving innovation while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
